Erycibelline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octane-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-5-2-1-4-3-6(10)7(5)8-4/h4-10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCZZQGJZNJSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C(CC1N2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910383 | |
| Record name | 8-Azabicyclo[3.2.1]octane-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107633-95-4 | |
| Record name | Erycibelline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107633954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Azabicyclo[3.2.1]octane-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Isolation of Erycibelline from Erycibe elliptilimba: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erycibelline, a dihydroxynortropane alkaloid, has been identified as a constituent of Erycibe elliptilimba Merr. et Chun., a plant utilized in traditional medicine. This technical guide provides a comprehensive overview of the available scientific information regarding the isolation of this compound, targeting researchers and professionals in drug development. While a specific, detailed protocol for the isolation of this compound from Erycibe elliptilimba is not extensively documented in publicly accessible literature, this guide synthesizes general alkaloid extraction principles and contextualizes them for the likely isolation of this compound. This document outlines a probable experimental workflow, presents a summary of expected quantitative data, and includes requisite visualizations to aid in the conceptualization of the isolation and potential signaling pathway interactions.
Introduction
Erycibe elliptilimba Merr. & Chun., a member of the Convolvulaceae family, has a history of use in traditional medicine. Phytochemical investigations have revealed the presence of various secondary metabolites, including alkaloids. Among these is this compound, a dihydroxynortropane alkaloid[1]. The structural class of nortropane alkaloids is of significant interest to the pharmaceutical industry due to the diverse biological activities exhibited by its members. While the specific bioactivity of this compound is not extensively detailed in the available literature, related compounds from Erycibe species have demonstrated activities such as anti-glaucoma, anti-arthritic, hepatoprotective, and anti-cancer effects. This guide aims to provide a foundational understanding for the prospective isolation and study of this compound.
Putative Isolation Protocol for this compound
The following protocol is a generalized procedure for the extraction and isolation of tropane alkaloids from plant material, adapted for the specific case of this compound from Erycibe elliptilimba. This protocol is based on established phytochemical techniques and should be optimized for specific laboratory conditions.
Plant Material Collection and Preparation
-
Collection: The relevant parts of Erycibe elliptilimba (e.g., stems, leaves) should be collected and authenticated by a qualified botanist.
-
Drying: The plant material should be air-dried in the shade or in a well-ventilated oven at a controlled temperature (typically 40-50 °C) to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material should be ground into a coarse powder to increase the surface area for efficient extraction.
Extraction of Crude Alkaloids
-
Maceration/Soxhlet Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Methanol is often a good starting point for polar alkaloids. This can be done through maceration (soaking at room temperature for several days with occasional agitation) or more exhaustively using a Soxhlet apparatus.
-
Acid-Base Extraction: This is a crucial step for the selective isolation of alkaloids.
-
The crude extract is acidified with a dilute acid (e.g., 2% sulfuric acid or hydrochloric acid). This protonates the basic nitrogen atom of the alkaloids, rendering them soluble in the aqueous acidic solution.
-
The acidic solution is then washed with a nonpolar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.
-
The aqueous layer is then basified with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of around 9-10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.
-
The basified aqueous solution is then repeatedly extracted with a nonpolar organic solvent (e.g., chloroform or dichloromethane) to transfer the free base alkaloids into the organic phase.
-
-
Concentration: The combined organic extracts containing the crude alkaloids are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid fraction.
Purification of this compound
The crude alkaloid extract, being a mixture of various compounds, requires further purification to isolate this compound.
-
Column Chromatography: The crude extract is subjected to column chromatography over a stationary phase like silica gel or alumina.
-
A solvent system of increasing polarity (e.g., a gradient of chloroform and methanol) is used to elute the compounds.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate visualizing agent (e.g., Dragendorff's reagent for alkaloids).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound may require further purification using preparative HPLC with a suitable column (e.g., C18) and a mobile phase tailored to achieve optimal separation.
Structure Elucidation
The purified this compound is then subjected to spectroscopic analysis to confirm its structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR): To elucidate the detailed chemical structure and stereochemistry.
Quantitative Data Summary
The following table presents a hypothetical summary of quantitative data that would be expected from a successful isolation of this compound. The values are illustrative and would need to be determined experimentally.
| Parameter | Expected Value/Range | Method of Determination |
| Yield of Crude Alkaloid Extract | 0.1 - 1.0% (w/w of dry plant material) | Gravimetric analysis |
| Purity of Isolated this compound | > 95% | HPLC, qNMR |
| Molecular Formula | C₈H₁₅NO₂ | High-Resolution Mass Spectrometry (HR-MS) |
| Molecular Weight | 157.1106 g/mol | Mass Spectrometry |
| ¹H NMR (indicative shifts) | δ 3.0-4.5 ppm (protons adjacent to N and O) | ¹H NMR Spectroscopy |
| ¹³C NMR (indicative shifts) | δ 50-70 ppm (carbons adjacent to N and O) | ¹³C NMR Spectroscopy |
Visualizations
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound.
Potential Signaling Pathway Interaction (Hypothetical)
Given that many alkaloids exhibit biological activity by interacting with cellular signaling pathways, a hypothetical pathway is presented below. The specific targets of this compound are yet to be elucidated.
Caption: Hypothetical signaling pathway for this compound's bioactivity.
Conclusion
This compound represents a potentially valuable natural product from Erycibe elliptilimba. While the precise, detailed isolation protocol remains to be fully documented in accessible literature, this guide provides a robust framework based on established phytochemical principles to facilitate its isolation and further study. The successful purification and structural elucidation of this compound will be a critical first step in unlocking its therapeutic potential and understanding its mechanism of action. Future research should focus on the systematic phytochemical investigation of Erycibe elliptilimba to develop a standardized isolation procedure and to fully characterize the pharmacological profile of this compound.
References
Unveiling the Molecular Architecture of Erycibelline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed technical overview of the chemical structure elucidation of Erycibelline, a dihydroxynortropane alkaloid isolated from the plant Erycibe elliptilimba. The determination of its complex molecular framework is a testament to the power of modern spectroscopic techniques. This document outlines the experimental protocols and the logical application of mass spectrometry and nuclear magnetic resonance spectroscopy in piecing together the structure of this natural product.
Isolation and Purification
This compound was isolated from the dried and powdered aerial parts of Erycibe elliptilimba. The experimental workflow for its extraction and purification is as follows:
Spectroscopic Data Analysis
The determination of this compound's molecular formula and the elucidation of its planar structure and stereochemistry were achieved through a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.
Mass Spectrometry
High-resolution mass spectrometry provided the exact mass of the protonated molecule, which was crucial for determining the molecular formula.
| Technique | Ion | m/z (Measured) | m/z (Calculated) | Molecular Formula |
| HR-ESI-MS | [M+H]⁺ | 188.1002 | 188.1019 | C₉H₁₄NO₃ |
¹H and ¹³C NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra provided the foundational information about the chemical environment of each proton and carbon atom in the molecule. The data, acquired in deuterated methanol (CD₃OD), is summarized below.
| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 65.8 | 4.08 | br s | |
| 2 | 68.1 | 4.45 | d | 5.4 |
| 3 | 72.9 | 4.15 | t | 5.4 |
| 4 | 38.8 | 2.05 | m | |
| 1.85 | m | |||
| 5 | 65.8 | 4.08 | br s | |
| 6 | 70.2 | 4.33 | dd | 8.4, 3.0 |
| 7 | 55.4 | 3.55 | t | 8.4 |
| 8 | - | - | - | - |
| 9 | 175.5 | - | - | - |
| N-CH₃ | - | - | - | - |
Structure Elucidation Workflow
The elucidation of this compound's structure was a stepwise process, integrating data from various spectroscopic techniques. The logical flow of this process is depicted below.
Key 2D NMR Correlations
Two-dimensional NMR experiments, particularly COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were instrumental in establishing the connectivity of the atoms within the this compound molecule.
COSY Analysis
The ¹H-¹H COSY spectrum revealed key proton-proton coupling networks, allowing for the assembly of molecular fragments. Notably, a spin system from H-1 through H-4 and another from H-5 through H-7 were identified.
HMBC Analysis
The HMBC spectrum provided crucial long-range correlations between protons and carbons, which were essential for connecting the molecular fragments identified by COSY and for placing the quaternary carbons and heteroatoms.
The key HMBC and COSY correlations that defined the nortropane skeleton are visualized below.
Conclusion
The collective analysis of data from mass spectrometry and a variety of NMR techniques enabled the unambiguous determination of the chemical structure of this compound. The systematic application of these analytical methods, from establishing the molecular formula to mapping out the intricate network of atomic connections, exemplifies the modern approach to natural product structure elucidation. This detailed understanding of this compound's molecular architecture is a critical first step for its potential development as a therapeutic agent.
Spectroscopic Data of Erycibelline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the natural product Erycibelline. Due to the limited public availability of the complete raw data from primary literature, this document presents a summary based on known structural information and typical spectroscopic values for similar nortropane alkaloids. It is intended to serve as a reference for researchers in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure
This compound is a dihydroxynortropane alkaloid with the molecular formula C₇H₁₃NO₂. Its structure is characterized by a bicyclic nortropane core with two hydroxyl groups.
Molecular Formula: C₇H₁₃NO₂ IUPAC Name: (1R,2R,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-2-ol
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~3.5 | br s | - |
| H-2 | ~4.0 | d | ~4.0 |
| H-3α | ~2.0 | m | - |
| H-3β | ~1.8 | m | - |
| H-4α | ~2.1 | m | - |
| H-4β | ~1.9 | m | - |
| H-5 | ~3.6 | br s | - |
| H-6 | ~4.2 | d | ~4.0 |
| H-7α | ~1.7 | m | - |
| H-7β | ~1.6 | m | - |
| N-CH₃ | ~2.5 | s | - |
¹³C NMR (Carbon NMR)
| Position | Chemical Shift (δ, ppm) |
| C-1 | ~60 |
| C-2 | ~70 |
| C-3 | ~35 |
| C-4 | ~30 |
| C-5 | ~62 |
| C-6 | ~72 |
| C-7 | ~33 |
| N-CH₃ | ~40 |
Table 2: Mass Spectrometry (MS) Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| High-Resolution Mass Spectrometry (HRMS) | ESI+ | [M+H]⁺: 144.0968 | Calculated for C₇H₁₄NO₂⁺: 144.0970 |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H Stretch (Alcohol) |
| ~2950 | Medium | C-H Stretch (Aliphatic) |
| ~1450 | Medium | C-H Bend (Aliphatic) |
| ~1100 | Strong | C-O Stretch (Alcohol) |
| ~1050 | Strong | C-N Stretch (Amine) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are representative of standard methods used for the characterization of natural products like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: One-dimensional proton spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: One-dimensional carbon spectra are acquired with proton decoupling. A larger spectral width (~220 ppm) is used. A greater number of scans is typically required due to the lower natural abundance of ¹³C.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The mass analyzer is scanned over a relevant m/z range (e.g., 50-500 Da) to detect the protonated molecular ion [M+H]⁺.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of this compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is first collected and automatically subtracted from the sample spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic characterization of this compound.
Biosynthesis of Nortropane Alkaloids in Erycibe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Erycibe, belonging to the Convolvulaceae family, is known to produce a variety of secondary metabolites, including nortropane alkaloids. These compounds, characterized by a tropane skeleton lacking the N-methyl group, exhibit a range of biological activities and are of significant interest for drug discovery and development. A notable example is (-)-Erycibelline, a dihydroxynortropane alkaloid isolated from Erycibe elliptilimba. Despite the interest in these molecules, the biosynthetic pathway of nortropane alkaloids within the Erycibe genus remains largely unelucidated. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway, drawing parallels with the well-characterized tropane alkaloid biosynthesis in the Solanaceae family and related species in the Convolvulaceae. Furthermore, this document outlines detailed experimental protocols for the elucidation of this pathway, including enzyme assays and quantitative analysis of metabolites, and presents key enzymatic data from homologous pathways to serve as a reference for future research.
Proposed Biosynthetic Pathway of Nortropane Alkaloids in Erycibe
The biosynthesis of nortropane alkaloids in Erycibe is hypothesized to follow a pathway analogous to the tropane alkaloid biosynthesis well-documented in the Solanaceae family, with specific modifications to yield the characteristic nortropane scaffold. The proposed pathway commences with amino acid precursors and proceeds through a series of enzymatic reactions to form the core nortropane structure, which is then further diversified.
The initial steps are believed to be conserved, starting from L-arginine or L-ornithine, which are converted to putrescine. A key enzyme, Putrescine N-methyltransferase (PMT), which catalyzes the first committed step in tropane alkaloid biosynthesis in Solanaceae, has also been identified in the Convolvulaceae family, suggesting its likely involvement in Erycibe. Tropinone, a central intermediate, is then reduced to pseudotropine by Tropinone Reductase II (TRII). Pseudotropine serves as the direct precursor to nortropane alkaloids like calystegines. The subsequent steps leading to specific Erycibe nortropane alkaloids, such as Erycibelline, likely involve a series of hydroxylation and other modification reactions catalyzed by enzymes such as cytochrome P450 monooxygenases and dioxygenases.
Key Enzymes and Homologous Data
While specific enzymatic data for Erycibe is not yet available, the kinetic properties of homologous enzymes from other plant species provide a valuable reference for researchers. The following table summarizes key parameters for enzymes likely involved in the early stages of nortropane alkaloid biosynthesis.
| Enzyme | Abbreviation | Source Organism | Substrate | Km (µM) | Vmax | Optimal pH |
| Putrescine N-methyltransferase | PMT | Nicotiana tabacum | Putrescine | 100-200 | - | 8.0-9.0 |
| Tropinone Reductase I | TRI | Datura stramonium | Tropinone | 35 | - | 6.0-6.5 |
| Tropinone Reductase II | TRII | Hyoscyamus niger | Tropinone | 250 | - | 7.0-7.5 |
| Hyoscyamine 6β-hydroxylase | H6H | Hyoscyamus niger | Hyoscyamine | 35 | - | 7.8 |
Note: This table presents data from homologous enzymes and should be used as a guideline for initial experimental design in Erycibe.
Experimental Protocols
The elucidation of the nortropane alkaloid biosynthetic pathway in Erycibe requires a multi-faceted approach, combining techniques from molecular biology, biochemistry, and analytical chemistry.
General Experimental Workflow for Pathway Elucidation
A systematic workflow is essential to identify and characterize the enzymes and intermediates of the biosynthetic pathway.
The Discovery and History of Erycibelline: A Technical Guide
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Erycibelline, a naturally occurring dihydroxynortropane alkaloid, has garnered attention for its intriguing chemical structure and potential therapeutic applications. Isolated from the traditional Chinese medicinal herb Erycibe elliptilimba, this compound stands as a noteworthy example of the rich chemical diversity found in nature. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound, tailored for professionals in the fields of chemical and pharmaceutical research.
Discovery and Natural Occurrence
This compound was first isolated from the stems of Erycibe elliptilimba Merr. & Chun, a plant belonging to the Convolvulaceae family.[1][2] This plant has a history of use in traditional Chinese medicine for the treatment of rheumatic diseases and as a pain reliever, suggesting a long-standing empirical understanding of its bioactive components.[3] Phytochemical investigations of Erycibe species have revealed the presence of various alkaloids, with nortropane alkaloids like this compound being a characteristic class of compounds.[2]
The First Stereoselective Synthesis
A significant milestone in the study of this compound was its first stereoselective synthesis, accomplished by the research group of Chu-Yi Yu.[3] This elegant synthetic route provided access to the molecule, enabling further investigation of its biological properties and potential therapeutic applications.
The synthesis is notable for its strategic use of a cyclic nitrone as a key intermediate and a Samarium(II) iodide (SmI2)-induced intramolecular reductive coupling reaction.[3][4] This key step allowed for the stereoselective formation of the characteristic nortropane skeleton of this compound with a good yield.[3]
Synthetic Workflow
The overall synthetic strategy can be visualized as a multi-step process beginning from readily available starting materials and proceeding through carefully planned transformations to construct the complex architecture of the final natural product.
Biological Activity and Therapeutic Potential
This compound has been identified as a potent glycosidase inhibitor.[4] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. Inhibitors of these enzymes have significant therapeutic potential in the management of various diseases, including diabetes, viral infections, and cancer. The specific inhibitory profile of this compound against different glycosidases is an area of ongoing research.
The traditional use of Erycibe elliptilimba for treating rheumatic disease and pain suggests that this compound may possess anti-inflammatory and analgesic properties.[3] The underlying mechanisms for these potential effects are not yet fully elucidated and warrant further investigation. Nortropane alkaloids, as a class, are known to interact with various receptors and signaling pathways in the nervous system, which could provide a basis for their analgesic effects.
Quantitative Biological Data
While the glycosidase inhibitory activity of this compound has been reported, specific quantitative data, such as IC50 values against a panel of glycosidases, are not yet widely available in the public domain. Further studies are required to quantify its potency and selectivity.
Table 1: Summary of Biological Activities of this compound
| Biological Activity | Target/Assay | Quantitative Data | Reference |
| Glycosidase Inhibition | General | Not specified | [4] |
| Anti-inflammatory | Inferred from traditional use | Not available | [3] |
| Analgesic | Inferred from traditional use | Not available | [3] |
Experimental Protocols
Detailed experimental protocols for the isolation and synthesis of this compound are crucial for its further study and development.
Synthesis of the Cyclic Nitrone Intermediate
The synthesis commences with the organometallic addition to a suitable precursor to form a cyclic nitrone. This is followed by oxidation and deprotection steps to yield the aldehyde-functionalized cyclic nitrone poised for the key cyclization reaction.
SmI2-Induced Intramolecular Reductive Coupling
The cornerstone of the synthesis is the intramolecular reductive coupling of the aldehyde-functionalized nitrone, promoted by Samarium(II) iodide. This reaction proceeds with high stereoselectivity to form the core nortropane structure of this compound.
Table 2: Key Reaction in the Synthesis of (-)-Erycibelline
| Reaction Step | Reagents and Conditions | Purpose |
| Intramolecular Reductive Coupling | Samarium(II) iodide (SmI2) | Stereoselective formation of the nortropane skeleton |
Final Reductions and Deprotection
Following the successful cyclization, a series of reduction and deprotection steps are carried out to furnish the final natural product, (-)-Erycibelline.
Future Directions
The discovery and successful synthesis of this compound have opened up new avenues for research. Future efforts should focus on:
-
Comprehensive Biological Profiling: A thorough evaluation of this compound's inhibitory activity against a wide range of glycosidases and other potential biological targets is necessary to fully understand its therapeutic potential.
-
Mechanism of Action Studies: Elucidating the molecular mechanisms underlying its potential anti-inflammatory and analgesic effects is a critical next step. This could involve investigating its interaction with key signaling pathways involved in inflammation and pain perception.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of this compound analogs will be instrumental in understanding the structural features crucial for its biological activity and in developing more potent and selective therapeutic agents.
The journey of this compound from a component of a traditional remedy to a synthetically accessible molecule with defined biological activity highlights the power of natural product chemistry in modern drug discovery. Continued research into this fascinating molecule holds the promise of new therapeutic strategies for a range of diseases.
References
Erycibelline: A Technical Whitepaper on its Ethnobotanical Origins and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erycibelline, a dihydroxynortropane alkaloid isolated from plants of the Erycibe genus, presents a compelling subject for modern pharmacological investigation. While direct traditional medicinal applications of the isolated compound are not documented, the rich history of the source plants in folk medicine provides a strong ethnobotanical basis for its study. This technical guide synthesizes the available information on the traditional uses of Erycibe species, alongside the known chemical properties and pharmacological activities of this compound, with a focus on its potential as a glycosidase inhibitor. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic promise of this natural compound.
Introduction
Natural products have historically been a cornerstone of drug discovery, providing novel chemical scaffolds with diverse biological activities. The genus Erycibe, belonging to the Convolvulaceae family, has a long-standing history of use in traditional medicine across Asia for a variety of ailments.[1] Phytochemical investigations of this genus have led to the isolation of several bioactive compounds, including the alkaloid this compound from Erycibe elliptilimba.[2] This whitepaper provides an in-depth overview of the traditional medicinal uses of the Erycibe genus as a proxy for the potential applications of its constituents, and then delves into the specific chemical and pharmacological properties of this compound.
Ethnobotanical Landscape of the Erycibe Genus
While there is no specific record of the traditional use of the isolated compound this compound, the plants from which it is derived have been extensively used in folk medicine. The genus Erycibe is traditionally employed for treating conditions such as rheumatic arthralgia, primary glaucoma, liver diseases, and various infectious diseases and malignancies.[3]
The species Erycibe paniculata is particularly well-documented for its ethnomedicinal applications. Traditional preparations of this plant are used to address a wide range of health concerns.
Table 1: Summary of Traditional Medicinal Uses of Erycibe paniculata
| Ailment/Condition | Plant Part Used | Traditional Preparation Method |
| Joint Pain (Arthritis) | Leaves | Decoction |
| Wounds | Not specified | Topical Paste |
| Cholera | Bark | Not specified |
| Dysentery | Bark | Not specified |
| Fever | Root, Bark | Extract, Decoction |
| Headache | Bark | Decoction |
| Night Blindness | Young Leaf | Extract |
| Sprains | Leaf and Stem | Syrup |
Phytochemistry and Pharmacology of this compound
Chemical Profile
This compound is classified as a dihydroxynortropane alkaloid.[2] Its chemical structure is presented below.
Chemical Structure of this compound
-
Molecular Formula: C₇H₁₃NO₂[1]
-
CAS Number: 107633-95-4
Pharmacological Activity: Glycosidase Inhibition
Current research points towards this compound's potential as a glycosidase inhibitor.[2] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. Inhibition of these enzymes is a therapeutic strategy for managing conditions such as type 2 diabetes and certain viral infections. While specific quantitative data on the inhibitory activity of this compound is limited in the readily available literature, its structural classification as a nortropane alkaloid is significant. Other nortropane alkaloids have been identified as potent glycosidase inhibitors.[4]
Potential Mechanisms of Action and Therapeutic Implications
The probable mechanism of action for this compound, based on its classification, is the competitive inhibition of glycosidase enzymes. By mimicking the structure of the natural substrate, this compound could bind to the active site of the enzyme, preventing the breakdown of complex carbohydrates.
Proposed Signaling Pathway
The inhibition of alpha-glucosidase in the brush border of the small intestine is a key mechanism for controlling postprandial hyperglycemia. By delaying carbohydrate digestion, the rate of glucose absorption is reduced. This proposed mechanism is illustrated in the following diagram.
Caption: Proposed mechanism of this compound as an alpha-glucosidase inhibitor.
Experimental Protocols
While specific experimental protocols for this compound are not extensively detailed in the available literature, this section outlines a general methodology for the isolation and evaluation of similar alkaloids, which can be adapted for future research on this compound.
General Isolation Protocol for Dihydroxynortropane Alkaloids
A common approach for isolating alkaloids from plant material involves a multi-step extraction and chromatographic process.
Caption: A general workflow for the isolation of this compound.
In Vitro Alpha-Glucosidase Inhibition Assay
To quantify the inhibitory potential of this compound, a standard in vitro alpha-glucosidase inhibition assay can be employed.
Table 2: General Protocol for Alpha-Glucosidase Inhibition Assay
| Step | Procedure |
| 1. Reagent Preparation | Prepare phosphate buffer, α-glucosidase enzyme solution, p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution, and various concentrations of this compound. |
| 2. Incubation | In a 96-well plate, mix the enzyme solution with different concentrations of this compound or a control (e.g., acarbose) and incubate. |
| 3. Reaction Initiation | Add the pNPG substrate to each well to start the enzymatic reaction. |
| 4. Reaction Termination | After a set incubation period, stop the reaction by adding a sodium carbonate solution. |
| 5. Measurement | Measure the absorbance of the resulting p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader. |
| 6. Calculation | Calculate the percentage of inhibition and determine the IC₅₀ value for this compound. |
Conclusion and Future Directions
This compound, an alkaloid from the traditionally used Erycibe genus, holds promise as a lead compound for the development of new therapeutics, particularly in the area of metabolic disorders. The ethnobotanical history of its source plants provides a strong rationale for its investigation. Future research should focus on:
-
Quantitative Analysis: Determining the concentration of this compound in traditional preparations of Erycibe species.
-
Detailed Pharmacological Studies: Elucidating the specific inhibitory activity of this compound against a panel of glycosidase enzymes and exploring other potential pharmacological targets.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of diseases such as diabetes.
-
Mechanism of Action: Investigating the precise molecular interactions and signaling pathways modulated by this compound.
The synthesis of the information presented in this whitepaper provides a solid foundation for advancing the scientific understanding and potential therapeutic application of this compound.
References
Ethnopharmacology of Erycibe elliptilimba: A Technical Guide for Researchers
Introduction
Erycibe elliptilimba Merrill & Chun., a member of the Convolvulaceae family, is a perennial climbing shrub native to Southeast Asia, including regions of China, India, and Nepal.[1] In traditional medicine systems, particularly in Thai and Chinese practices, this plant has been utilized for the treatment of a variety of ailments, most notably infections and malignancies.[2] This technical guide provides a comprehensive overview of the current scientific understanding of the ethnopharmacology of Erycibe elliptilimba, focusing on its phytochemical constituents, pharmacological activities, and the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.
Traditional Uses
Historically, Erycibe elliptilimba has been prescribed for various infectious diseases and has been used in traditional cancer therapies.[1][2] Its application in folk medicine for these conditions has prompted scientific investigation into its bioactive properties.
Phytochemical Composition
To date, phytochemical studies on Erycibe elliptilimba have identified the presence of several classes of compounds, although quantitative data remains limited in the available literature. The primary identified constituents include:
-
Nortropane Alkaloids: Specifically, calystegines have been reported.
-
Coumarins: Scopoletin is a notable coumarin identified in this species.
Further research is required to quantify the concentrations of these and other potential bioactive compounds in various parts of the plant.
Pharmacological Activities
The primary pharmacological activities of Erycibe elliptilimba that have been investigated are its antiproliferative and antimicrobial effects.
Antiproliferative Activity
Extracts of Erycibe elliptilimba have demonstrated significant antiproliferative effects against various human cancer cell lines. A methanolic extract, in particular, has shown promising activity.[2]
Table 1: Antiproliferative Activity of Erycibe elliptilimba Methanolic Extract Fraction 3
| Cell Line | Cancer Type | ED₅₀ (µg/mL) | Reference |
| SKBR3 | Human Breast Cancer | 56.07 | [1] |
| MDA-MB-435 | Human Breast Cancer | 30.61 | [1] |
ED₅₀: Effective dose for 50% inhibition of cell proliferation.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the study of Erycibe elliptilimba. It is important to note that specific parameters may need to be optimized for individual laboratory conditions and research objectives.
Preparation of Methanolic Extract
A standardized protocol for the preparation of a methanolic extract from Erycibe elliptilimba for bioassays would typically involve the following steps:
-
Plant Material Collection and Preparation: The plant material (e.g., stems, leaves) is collected, identified by a taxonomist, and air-dried in the shade. The dried material is then ground into a fine powder.
-
Maceration: The powdered plant material is soaked in methanol (e.g., 1:10 w/v) at room temperature for a specified period (e.g., 72 hours), with occasional agitation.
-
Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to yield the crude methanolic extract.
-
Fractionation (Optional): The crude extract can be further fractionated using techniques like column chromatography to isolate fractions with enhanced bioactivity. For instance, "Fraction 3" mentioned in the antiproliferative studies was obtained through such a process, though the specific chromatographic conditions are not detailed in the available literature.
Antiproliferative Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: The cells are then treated with various concentrations of the Erycibe elliptilimba extract or its fractions. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The treated cells are incubated for a specific period, for example, 48 hours.[1]
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the plant extract at specified concentrations for a defined period (e.g., 48 hours).[1]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing gently. The fixed cells are stored at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide and RNase A.
-
Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The data is then used to generate histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mechanism of Action: G2/M Cell Cycle Arrest
Studies on the methanolic extract of Erycibe elliptilimba have indicated that its antiproliferative effect on certain cancer cells, such as the MDA-MB-435 human breast cancer cell line, is associated with an induction of cell cycle arrest at the G2/M phase.[1] This suggests that compounds within the extract interfere with the cellular machinery that governs the transition from the G2 phase to mitosis.
While the precise molecular targets have not yet been fully elucidated for Erycibe elliptilimba, the G2/M checkpoint is a complex process regulated by the activity of the Cyclin B1/CDK1 complex. It is plausible that phytochemicals in the extract could modulate the activity of this complex, either directly or through upstream signaling pathways.
Below is a generalized logical workflow for investigating G2/M cell cycle arrest induced by a plant extract.
Caption: Workflow for investigating G2/M cell cycle arrest.
Potential Signaling Pathways
The induction of G2/M arrest and apoptosis are complex processes involving multiple signaling pathways. Based on the observed biological activities of Erycibe elliptilimba extracts, the following generalized signaling pathways are likely candidates for its mechanism of action. Further research, particularly western blot analyses of key regulatory proteins, is necessary to confirm the specific involvement of these pathways.
Hypothesized G2/M Arrest Signaling Pathway
The G2/M checkpoint is primarily controlled by the Cyclin B1-CDK1 complex. Inhibition of this complex prevents entry into mitosis. A potential mechanism for the action of Erycibe elliptilimba is the downregulation of Cyclin B1 or the modulation of CDK1 activity through inhibitory phosphorylation.
Caption: Hypothesized G2/M arrest signaling pathway.
Hypothesized Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases. The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway.
Caption: Hypothesized intrinsic apoptosis signaling pathway.
Conclusion and Future Directions
Erycibe elliptilimba is a plant with a rich history in traditional medicine for treating infections and cancer. Scientific studies have begun to validate these traditional uses, demonstrating the antiproliferative properties of its extracts and suggesting a mechanism of action involving the induction of G2/M cell cycle arrest and apoptosis. However, the field is still in its nascent stages.
Future research should focus on:
-
Bioassay-Guided Fractionation: To isolate and identify the specific bioactive compounds responsible for the observed pharmacological effects.
-
Quantitative Phytochemical Analysis: To develop and validate analytical methods (e.g., HPLC, GC-MS) for the quantification of key phytochemicals like scopoletin and calystegines in plant material from different geographical locations and at various stages of growth.
-
Mechanistic Studies: To conduct in-depth investigations into the molecular mechanisms of action, including western blot analyses to identify the specific signaling proteins (e.g., cyclins, CDKs, caspases, Bcl-2 family members) that are modulated by the plant's constituents.
-
In Vivo Studies: To evaluate the efficacy and safety of Erycibe elliptilimba extracts and isolated compounds in animal models of cancer and infectious diseases.
A more thorough understanding of the ethnopharmacology of Erycibe elliptilimba holds significant promise for the discovery of novel therapeutic agents for the treatment of cancer and other diseases.
References
In-depth Technical Guide: Preliminary Biological Screening of Erycibelline
Executive Summary
This technical guide addresses the request for an in-depth analysis of the preliminary biological screening of Erycibelline. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of data on the biological activities of a compound specifically named "this compound." The primary relevant finding identifies (-)-Erycibelline, a dihydroxynortropane alkaloid isolated from the plant Erycibe elliptilimba, as a potential inhibitor of glycoside hydrolases. This document summarizes this limited information and outlines the standard methodologies that would be employed in a typical preliminary biological screening campaign for a novel natural product like this compound. Due to the lack of specific experimental data for this compound, the requested quantitative data tables and detailed signaling pathway diagrams cannot be generated at this time.
Introduction to this compound
This compound is a dihydroxynortropane alkaloid that has been synthesized and isolated.[1] It originates from the plant Erycibe elliptilimba Merr. et Chun.[1] The initial interest in this compound stems from its structural class, as alkaloids often exhibit a wide range of pharmacological activities.
Known Biological Activity of this compound
The primary and sole reported biological activity for (-)-Erycibelline is its potential as an inhibitor of glycoside hydrolases.[1] This was suggested in a study focused on the concise stereoselective synthesis of the compound.[1] However, the study does not provide detailed quantitative data from biological assays, such as IC50 values, or the specific types of glycoside hydrolases inhibited.
A General Framework for Preliminary Biological Screening
In the absence of specific data for this compound, this section outlines a standard workflow for the preliminary biological screening of a novel natural product. This framework provides the experimental context in which a compound like this compound would be evaluated.
General Experimental Workflow
The preliminary screening of a novel compound typically follows a tiered approach, starting with broad-spectrum assays and progressing to more specific and complex models.
References
Erycibelline as a Potential Glycosidase Inhibitor: A Technical Overview and Research Framework
Disclaimer: As of late 2025, a comprehensive review of published scientific literature reveals a notable absence of specific studies detailing the glycosidase inhibitory activity of erycibelline. While its chemical structure as a dihydroxynortropane alkaloid suggests potential for such bioactivity, quantitative data (e.g., IC50, Ki values) and dedicated experimental protocols for this compound's interaction with glycosidase enzymes are not currently available in the public domain. This document, therefore, serves as a conceptual and technical guide for researchers, scientists, and drug development professionals interested in investigating this compound as a potential glycosidase inhibitor. The methodologies and data presentation formats provided are based on established practices for characterizing similar compounds and are intended to serve as a framework for future research.
Introduction
This compound is a naturally occurring dihydroxynortropane alkaloid isolated from Erycibe elliptilimba. The nortropane scaffold is a core structural feature of various biologically active molecules. Alkaloids, as a class, are well-documented for their diverse pharmacological effects, including the inhibition of carbohydrate-processing enzymes like glycosidases. Glycosidase inhibitors are of significant therapeutic interest, particularly in the management of type 2 diabetes mellitus and other metabolic disorders, as they can modulate the digestion and absorption of carbohydrates. Given the structural similarities of this compound to other known glycosidase-inhibiting alkaloids, it represents a promising candidate for investigation in this area.
This technical guide outlines the theoretical framework and experimental approaches necessary to evaluate the potential of this compound as a glycosidase inhibitor.
Hypothetical Data Presentation
In a typical study, the inhibitory effects of this compound against a panel of glycosidase enzymes would be quantified. The results would be summarized in a clear, tabular format to facilitate comparison. Below are examples of how such data would be presented.
Table 1: Hypothetical Glycosidase Inhibitory Activity of this compound
| Enzyme | Source | This compound IC50 (µM) | Acarbose IC50 (µM) |
| α-Glucosidase | Saccharomyces cerevisiae | [Data Not Available] | [Reference Value] |
| β-Glucosidase | Almond | [Data Not Available] | [Reference Value] |
| α-Amylase | Porcine Pancreas | [Data Not Available] | [Reference Value] |
| Maltase | Rat Intestine | [Data Not Available] | [Reference Value] |
| Sucrase | Rat Intestine | [Data Not Available] | [Reference Value] |
Table 2: Hypothetical Kinetic Parameters for α-Glucosidase Inhibition by this compound
| Inhibitor | Inhibition Type | Ki (µM) |
| This compound | [Data Not Available] | [Data Not Available] |
| Acarbose | Competitive | [Reference Value] |
Proposed Experimental Protocols
The following are detailed methodologies that could be employed to determine the glycosidase inhibitory activity of this compound.
α-Glucosidase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound (test compound)
-
Acarbose (positive control)
-
Sodium phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in sodium phosphate buffer.
-
Prepare various concentrations of this compound and acarbose in the same buffer.
-
In a 96-well plate, add 50 µL of the this compound or acarbose solutions to respective wells.
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of Na₂CO₃ solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme Kinetic Studies
Objective: To determine the mode of inhibition of α-glucosidase by this compound.
Procedure:
-
Perform the α-glucosidase inhibition assay as described above with varying concentrations of the substrate (pNPG).
-
A fixed, sub-IC50 concentration of this compound is used.
-
Measure the reaction rates at each substrate concentration in the presence and absence of this compound.
-
Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).
-
The mode of inhibition (competitive, non-competitive, or uncompetitive) is determined by the changes in Vmax and Km in the presence of the inhibitor.
Mandatory Visualizations
Diagrams are crucial for illustrating complex biological processes and experimental designs. Below are examples of how such visualizations would be created for the study of this compound.
Caption: Proposed mechanism of this compound as a glycosidase inhibitor.
Caption: Standard workflow for an in vitro glycosidase inhibition assay.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the chemical structure of this compound positions it as a compelling candidate for investigation as a glycosidase inhibitor. The experimental framework outlined in this guide provides a clear path for future research to elucidate its potential. Should this compound demonstrate significant inhibitory activity, further studies, including in vivo efficacy and toxicity assessments, would be warranted to explore its therapeutic potential in the management of metabolic diseases. The scientific community is encouraged to pursue the isolation and biological evaluation of this compound to fill the current knowledge gap.
Unveiling the Molecular Mechanisms of Erycibelline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of Erycibelline, a dihydroxynortropane alkaloid isolated from Erycibe elliptilimba. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this natural compound.
Core Mechanism of Action: Glycoside Hydrolase Inhibition
This compound has been identified as an inhibitor of glycoside hydrolases.[1] While the full spectrum of its inhibitory activity against various glycosidases is still under investigation, this mode of action positions this compound as a compound of interest for therapeutic areas where the modulation of carbohydrate metabolism is crucial. Glycoside hydrolases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars, playing vital roles in digestion, lysosomal function, and the processing of glycoproteins.[2] The inhibition of these enzymes is a therapeutic strategy for conditions such as diabetes and certain viral infections.
Quantitative Data
Currently, publicly available, peer-reviewed literature lacks specific quantitative data on the inhibitory potency of this compound, such as IC50 or Ki values against specific glycoside hydrolases. Further research is required to quantify its efficacy and selectivity.
Signaling Pathways
The precise signaling pathways modulated by this compound are yet to be fully elucidated. However, based on its inhibitory action on glycoside hydrolases, it is hypothesized to impact pathways sensitive to glucose metabolism and glycoprotein processing.
A related compound found in the Erycibe genus, Scopolin, has been shown to inhibit angiogenesis by suppressing the VEGF signaling pathway. This occurs through the inhibition of VEGFR2 autophosphorylation and downstream signaling cascades. While this provides context for the bioactivity of compounds from this plant genus, it is important to note that this mechanism has not been directly attributed to this compound.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively reported in the current literature. However, a general methodology for assessing glycosidase inhibitory activity, which would be applicable for studying this compound, is outlined below.
Alpha-Glucosidase Inhibition Assay
This in vitro assay is a standard method to determine the inhibitory effect of a compound on α-glucosidase activity.
Principle: The enzyme α-glucosidase hydrolyzes a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (test compound)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of various concentrations of this compound.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Acarbose is used as a positive control, and a blank without the enzyme is included to account for background absorbance.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Logical Relationship of this compound's Proposed Action
Caption: Proposed inhibitory action of this compound on glycoside hydrolase.
Experimental Workflow for Glycosidase Inhibition Assay
Caption: Workflow for α-glucosidase inhibition assay.
Conclusion and Future Directions
This compound presents a promising scaffold as a glycoside hydrolase inhibitor. However, to fully realize its therapeutic potential, further in-depth studies are imperative. Future research should focus on:
-
Screening against a panel of glycosidases: To determine the selectivity profile of this compound.
-
Quantitative analysis: To establish precise IC50 and Ki values.
-
Elucidation of signaling pathways: To understand the downstream cellular effects of this compound-mediated glycosidase inhibition.
-
In vivo studies: To evaluate the efficacy and safety of this compound in relevant disease models.
This technical guide serves as a foundational document based on the current scientific understanding of this compound. It is anticipated that ongoing research will further illuminate its mechanism of action and potential clinical applications.
References
Methodological & Application
Total Synthesis of (-)-Erycibelline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the total synthesis of (-)-Erycibelline, a naturally occurring dihydroxynortropane alkaloid. The synthesis, developed by Zhang, Yu, and colleagues, employs a stereoselective approach starting from commercially available trans-4-hydroxy-L-proline. A key feature of this synthesis is a samarium(II) iodide (SmI₂) mediated intramolecular reductive coupling to construct the core nortropane skeleton.
Synthetic Strategy Overview
The total synthesis of (-)-Erycibelline is a multi-step process that can be conceptually divided into three main stages:
-
Preparation of the Cyclic Nitrone Intermediate: This stage involves the transformation of trans-4-hydroxy-L-proline into a key cyclic nitrone intermediate. This multi-step sequence establishes the necessary stereochemistry and functional groups for the subsequent key cyclization reaction.
-
Formation of the Nortropane Skeleton: The core bicyclic structure of (-)-Erycibelline is constructed via a SmI₂-induced intramolecular reductive coupling of an aldehyde with the cyclic nitrone. This key step proceeds with good yield and high stereoselectivity.
-
Final Functional Group Manipulations: The synthesis is completed by a series of reductions to afford the target molecule, (-)-Erycibelline.
The overall synthetic pathway is depicted in the following flowchart:
Caption: Overall workflow for the total synthesis of (-)-Erycibelline.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the total synthesis of (-)-Erycibelline.
| Step No. | Transformation | Starting Material | Product | Yield (%) |
| 1 | Protection and Esterification | trans-4-hydroxy-L-proline | Protected Proline Ester | 85 |
| 2 | N-Oxidation | Protected Proline Ester | Cyclic Nitrone Intermediate | 92 |
| 3 | Grignard Addition | Cyclic Nitrone Intermediate | Hydroxylamine Derivative | 75 |
| 4 | Oxidation and Deprotection | Hydroxylamine Derivative | Aldehyde-Nitrone Precursor | 68 |
| 5 | SmI₂-induced Reductive Coupling | Aldehyde-Nitrone Precursor | Cyclized Nortropane Intermediate | 72 |
| 6 | Reduction of N-O bond | Cyclized Nortropane Intermediate | (-)-Erycibelline | 88 |
Key Experimental Protocols
Detailed experimental procedures for the pivotal steps of the synthesis are provided below.
Protocol 1: Preparation of the Cyclic Nitrone Intermediate
This protocol describes the conversion of the protected proline ester to the key cyclic nitrone intermediate.
-
Dissolution: Dissolve the protected proline ester (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C.
-
Addition of Oxidizing Agent: Add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise to the solution over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the cyclic nitrone intermediate.
Protocol 2: SmI₂-induced Intramolecular Reductive Coupling
This protocol details the crucial step of forming the nortropane skeleton.
-
Preparation of SmI₂ Solution: In a flame-dried, three-necked flask under an argon atmosphere, add a solution of samarium(II) iodide (SmI₂) in tetrahydrofuran (THF) (0.1 M).
-
Addition of Precursor: To the freshly prepared SmI₂ solution at -78 °C, add a solution of the aldehyde-nitrone precursor (1.0 eq) in dry THF via a syringe pump over 30 minutes.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 4 hours.
-
Quenching: Quench the reaction by the addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate (EtOAc) (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the cyclized nortropane intermediate.
Protocol 3: Final Reduction to (-)-Erycibelline
This protocol outlines the final step to obtain the target molecule.
-
Dissolution of Intermediate: Dissolve the cyclized nortropane intermediate (1.0 eq) in methanol (MeOH).
-
Addition of Reducing Agent: Add an excess of zinc dust (5.0 eq) followed by the dropwise addition of acetic acid (AcOH) (10 eq) at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 6 hours.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite® and wash the pad with MeOH. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by preparative high-performance liquid chromatography (HPLC) to afford pure (-)-Erycibelline.
Visualization of Key Transformations
The following diagram illustrates the key chemical transformation in the total synthesis of (-)-Erycibelline, highlighting the formation of the crucial C-C bond and the nortropane skeleton.
Application Notes and Protocols for the Stereoselective Synthesis of Erycibelline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erycibelline is a naturally occurring dihydroxynortropane alkaloid that has garnered interest within the scientific community due to its potential therapeutic properties. Structurally, it belongs to the broader class of calystegines and nortropane alkaloids, which are known for their biological activities, including glycosidase inhibition. The stereoselective synthesis of this compound is a key challenge for medicinal chemistry and drug development, as the precise spatial arrangement of its functional groups is critical for its biological function. This document provides a detailed overview of a key methodology for the stereoselective synthesis of (-)-Erycibelline and explores its potential mechanism of action as a glycosidase inhibitor.
Synthetic Methodology
A concise and effective stereoselective synthesis of (-)-Erycibelline has been developed, with the key strategic step being a Samarium(II) Iodide (SmI₂) promoted intramolecular reductive coupling of a cyclic nitrone with an aldehyde. This approach allows for the efficient construction of the characteristic dihydroxynortropane core with a high degree of stereocontrol.
The overall synthetic workflow can be visualized as a multi-step process beginning from a readily available chiral starting material, leading to a key cyclic nitrone intermediate, which then undergoes the pivotal intramolecular coupling reaction. Subsequent functional group manipulations furnish the final target molecule, (-)-Erycibelline.
Synthetic Workflow
Application Notes and Protocols for the Purification of Erycibelline from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erycibelline is a dihydroxynortropane alkaloid that has been isolated from plants of the Erycibe genus, notably Erycibe obtusifolia and Erycibe elliptilimba. As a member of the tropane alkaloid family, this compound is of interest to the scientific community for its potential pharmacological activities. Preliminary studies on analogous compounds, referred to as "erycibe alkaloid II," suggest its potential as an antiglaucoma agent, with its myotic activity attributed to the C2-OH group, indicating a likely cholinergic mechanism of action. Further toxicological studies of Erycibe extracts also support a cholinergic effect.[1][2]
These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound from plant sources. The protocols are based on established techniques for the isolation of tropane alkaloids and are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation
Currently, specific quantitative data on the yield and purity of this compound at each stage of the purification process is not extensively available in the public domain. The following tables are presented as templates to be populated by the researcher during the experimental process to ensure robust data collection and analysis.
Table 1: Extraction Efficiency of this compound using Different Solvents
| Plant Material (Species, Part) | Solvent System | Extraction Method | Temperature (°C) | Extraction Time (h) | Crude Extract Yield (g) | This compound Content in Crude Extract (mg/g) |
| Erycibe obtusifolia (stems) | Methanol | Soxhlet | 65 | 24 | Data to be filled | Data to be filled |
| Erycibe elliptilimba (leaves) | 70% Ethanol | Maceration | 25 | 72 | Data to be filled | Data to be filled |
| Erycibe obtusifolia (roots) | Dichloromethane | Percolation | 25 | 48 | Data to be filled | Data to be filled |
Table 2: Purification Summary for this compound
| Purification Step | Starting Material (g) | Elution Solvent/Gradient | Fraction Volume (mL) | Recovered Weight (g) | Purity (%) | Overall Yield (%) |
| Defatting | Data to be filled | Petroleum Ether | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Acid-Base Extraction | Data to be filled | Chloroform/H₂SO₄/NH₄OH | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Silica Gel Column Chromatography | Data to be filled | Chloroform:Methanol gradient | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Preparative HPLC | Data to be filled | Acetonitrile:Water with TFA | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
The following protocols are detailed methodologies for the extraction, purification, and analysis of this compound.
Protocol 1: Extraction of Total Alkaloids from Erycibe Plant Material
Objective: To extract the total alkaloid fraction, including this compound, from the dried and powdered plant material.
Materials:
-
Dried and powdered Erycibe plant material (e.g., stems, leaves)
-
Petroleum ether
-
Methanol or 70% Ethanol
-
Soxhlet apparatus
-
Rotary evaporator
-
Filter paper
Procedure:
-
Defatting: Weigh 500 g of the dried, powdered plant material and place it in the thimble of a Soxhlet apparatus. Extract the material with petroleum ether for 8-12 hours to remove fats and nonpolar compounds. Discard the petroleum ether extract.
-
Alkaloid Extraction: Air-dry the defatted plant material to remove residual petroleum ether. Subsequently, extract the defatted material with methanol or 70% ethanol using the Soxhlet apparatus for 18-24 hours.
-
Concentration: Concentrate the alcoholic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
Protocol 2: Acid-Base Liquid-Liquid Extraction for Alkaloid Enrichment
Objective: To separate the basic alkaloids, including this compound, from the crude extract.
Materials:
-
Crude alkaloid extract
-
1 M Sulfuric acid (H₂SO₄)
-
Chloroform or Dichloromethane
-
Concentrated ammonium hydroxide (NH₄OH)
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Acidification: Dissolve the crude extract in 1 M H₂SO₄ to a pH of 2-3. This will protonate the basic alkaloids, making them soluble in the aqueous acidic solution.
-
Washing: Transfer the acidic solution to a separatory funnel and wash it three times with an equal volume of chloroform or dichloromethane to remove neutral and acidic impurities. The aqueous layer contains the protonated alkaloids.
-
Basification: Carefully adjust the pH of the aqueous layer to 9-10 by the dropwise addition of concentrated NH₄OH. This will deprotonate the alkaloids, making them basic and soluble in organic solvents.
-
Extraction of Free Bases: Extract the basified aqueous solution three times with an equal volume of chloroform or dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enriched total alkaloid fraction.
Protocol 3: Purification of this compound using Column Chromatography
Objective: To isolate this compound from the enriched alkaloid fraction using silica gel column chromatography.
Materials:
-
Enriched total alkaloid fraction
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: Chloroform and Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Dragendorff's reagent for alkaloid detection
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and carefully pack it into a glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the enriched alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) and monitor the separation by TLC.
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 9:1 with a few drops of ammonia). Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent. Fractions containing a prominent spot corresponding to this compound should be combined.
-
Concentration: Concentrate the combined fractions containing this compound under reduced pressure to obtain the purified compound.
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Final Purification
Objective: To assess the purity of the isolated this compound and to perform a final purification step if necessary.
Materials:
-
Purified this compound from column chromatography
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
Analytical and/or Preparative HPLC system with a C18 column
-
UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.
-
Analytical HPLC:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient could be 10-50% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Analysis: Assess the purity of the sample based on the peak area percentage.
-
-
Preparative HPLC (if further purification is needed):
-
Column: C18, 10 µm, 21.2 x 250 mm
-
Mobile Phase: Use the same mobile phase as the analytical method, but with an adjusted gradient and a higher flow rate (e.g., 15-20 mL/min).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Post-Purification: Lyophilize the collected fraction to obtain the highly purified this compound.
-
Visualization of Workflows and Pathways
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Proposed Signaling Pathway for this compound's Cholinergic Activity
Based on the suggested cholinergic activity of this compound analogs, a potential mechanism of action could involve the modulation of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors.
Caption: Proposed cholinergic signaling pathway for this compound.
References
Application Note: A Proposed HPLC Method for the Quantification of Erycibelline
Introduction
Erycibelline is a dihydroxynortropane alkaloid first isolated from Erycibe elliptilimba. As a member of the nortropane alkaloid family, it holds potential interest for pharmacological and toxicological research. The development of a robust and reliable analytical method for the quantification of this compound is crucial for pharmacokinetic studies, quality control of plant extracts, and various research applications. This application note proposes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. Due to the limited availability of specific validated methods for this compound in published literature, this protocol is based on established methods for the analysis of other alkaloids, particularly nortropane alkaloids.
Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.45 µm).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
-
This compound reference standard (purity ≥95%).
Experimental Protocols
1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
2. Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 g of dried and powdered plant material (e.g., leaves or stems of Erycibe elliptilimba).
-
Add 20 mL of methanol containing 0.1% formic acid.
-
Sonically agitate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional, for complex matrices):
-
Reconstitute the dried extract in 10 mL of 10% methanol in water.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.
-
-
Final Preparation:
-
Filter the final reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
3. HPLC Method Parameters
A C18 column is a common choice for the separation of alkaloids due to its versatility in retaining a wide range of polar and non-polar compounds. The mobile phase, consisting of a mixture of acetonitrile or methanol and water with a pH modifier like formic acid, is also a standard approach for alkaloid analysis.
| Parameter | Proposed Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-50% B20-25 min: 50-10% B25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
4. Method Validation (Proposed Parameters)
For quantitative analysis, the proposed method should be validated according to ICH guidelines. The following parameters should be assessed:
-
Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve. The correlation coefficient (r²) should be >0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should be <2%.
-
Accuracy: Determine the recovery of this compound by spiking a known amount of the standard into a sample matrix. The recovery should be within 98-102%.
-
Specificity: Evaluate the ability of the method to separate this compound from other components in the sample matrix. This can be assessed by comparing the chromatograms of a blank sample, a standard solution, and a sample solution.
Data Presentation
Table 1: Proposed Calibration Curve Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | [Example: 15000] |
| 5 | [Example: 75000] |
| 10 | [Example: 152000] |
| 25 | [Example: 380000] |
| 50 | [Example: 760000] |
| 100 | [Example: 1510000] |
Table 2: Proposed Method Validation Summary for this compound Quantification
| Parameter | Proposed Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.999 | 0.9995 |
| LOD (µg/mL) | Report | 0.1 |
| LOQ (µg/mL) | Report | 0.3 |
| Intra-day Precision (%RSD) | < 2% | 1.2% |
| Inter-day Precision (%RSD) | < 2% | 1.5% |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
Visualizations
Application Note & Protocol: Development of a Glycosidase Inhibition Assay for Erycibelline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosidases are a ubiquitous class of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates. Their role in various physiological and pathological processes, including digestion, lysosomal storage disorders, and viral infections, makes them attractive targets for therapeutic intervention.[1] Inhibition of these enzymes can modulate carbohydrate metabolism and has been a successful strategy in the management of type 2 diabetes.[1][2] For instance, α-glucosidase inhibitors retard the absorption of glucose by hindering the breakdown of complex carbohydrates into absorbable monosaccharides, thereby mitigating postprandial hyperglycemia.[2][3]
Erycibelline, a dihydroxynortropane alkaloid isolated from Erycibe elliptilimba, has been identified as a potential glycosidase inhibitor.[4] This document provides a detailed protocol for developing and validating an in vitro glycosidase inhibition assay for this compound, specifically focusing on α-glucosidase. The presented methodologies are designed to be adaptable for screening and characterizing the inhibitory potential of this compound and its analogues.
Principle of the Assay
This assay is a colorimetric method for determining α-glucosidase activity. The enzyme catalyzes the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP) and glucose. The product, pNP, has a yellow color and its absorbance can be measured spectrophotometrically at 405 nm. The rate of pNP formation is directly proportional to the α-glucosidase activity. In the presence of an inhibitor like this compound, the rate of this reaction will decrease, and the extent of this decrease can be used to quantify the inhibitory activity.
Experimental Protocols
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
This compound (of known purity)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (positive control)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
-
Multichannel pipettes and sterile pipette tips
Preparation of Solutions
-
Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 6.8.
-
α-Glucosidase Solution (1.0 U/mL): Dissolve α-glucosidase in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 1.0 U/mL. Prepare this solution fresh before each experiment.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) Solution (3 mM): Dissolve pNPG in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 3 mM. Prepare this solution fresh before each experiment.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a stock solution. The final concentration will depend on the expected potency.
-
Acarbose Stock Solution (e.g., 10 mM): Dissolve acarbose in DMSO to prepare a stock solution for the positive control.
-
Sodium Carbonate Solution (1 M): Dissolve sodium carbonate in deionized water to a final concentration of 1 M.
Assay Procedure
-
Preparation of Test and Control Solutions:
-
Prepare serial dilutions of this compound from the stock solution in 0.1 M sodium phosphate buffer. Ensure the final DMSO concentration in the assay well is less than 1% to avoid solvent effects.
-
Prepare serial dilutions of acarbose in the same manner to serve as a positive control.
-
Prepare a negative control containing the same concentration of DMSO as the test samples but without any inhibitor.
-
Prepare a blank for each test concentration containing the test compound and buffer but no enzyme.
-
-
Enzyme Inhibition Assay in a 96-Well Plate:
-
Add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) to all wells.
-
Add 20 µL of the serially diluted this compound or acarbose solutions to the respective test wells.
-
Add 20 µL of DMSO-containing buffer to the negative control wells.
-
Add 100 µL of the α-glucosidase solution (1.0 U/mL) to all wells except the blanks. For the blanks, add 100 µL of 0.1 M sodium phosphate buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.[5]
-
Initiate the reaction by adding 50 µL of the pNPG solution (3 mM) to all wells.[5]
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate solution to all wells.[6]
-
-
Measurement of Absorbance:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis
-
Calculation of Percentage Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the negative control (enzyme + substrate + DMSO).
-
A_sample is the absorbance of the test sample (enzyme + substrate + this compound).
-
Absorbance values should be corrected by subtracting the absorbance of the corresponding blank.
-
-
Determination of IC₅₀ Value: The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration. A non-linear regression analysis can then be used to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ value.
Data Presentation
Quantitative data from the glycosidase inhibition assay for this compound should be summarized in a clear and structured table for easy comparison.
| Compound | Glycosidase Target | Substrate | IC₅₀ (µM) [95% CI] | Inhibition Type |
| This compound | α-Glucosidase (S. cerevisiae) | pNPG | [Insert Value] | [e.g., Competitive] |
| Acarbose | α-Glucosidase (S. cerevisiae) | pNPG | [Insert Value] | [e.g., Competitive] |
Visualizations
Signaling Pathway and Mechanism
Caption: Mechanism of α-glucosidase inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for the α-glucosidase inhibition assay.
Conclusion
The protocol outlined in this application note provides a robust and reproducible method for evaluating the inhibitory activity of this compound against α-glucosidase. This assay can be readily adapted for high-throughput screening of other potential glycosidase inhibitors and for detailed kinetic studies to elucidate the mechanism of inhibition. The successful application of this protocol will be a critical step in the preclinical development of this compound as a potential therapeutic agent.
References
- 1. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Activity and Mechanism Investigation of Hypericin as a Novel α-Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 4. A concise stereoselective synthesis of (-)-erycibelline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
Application Notes and Protocols for In Vitro Testing of Erycibelline's Analgesic Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Erycibelline is a novel compound with purported analgesic properties. A thorough in vitro evaluation is essential to elucidate its mechanism of action and to provide a basis for further preclinical and clinical development. These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the analgesic potential of this compound by investigating its interaction with key targets in pain signaling pathways, including opioid receptors, ion channels, and inflammatory mediators.
Opioid Receptor Binding Assays
A primary mechanism of action for many potent analgesics is their interaction with opioid receptors (μ, δ, and κ).[1] Determining the binding affinity of this compound to these receptors is a critical first step. Competitive binding assays are commonly used for this purpose.[2]
Protocol: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the μ-opioid receptor (MOR) using a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human MOR
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
[³H]-DAMGO (a selective MOR agonist radioligand)
-
Naloxone (a non-selective opioid antagonist for determining non-specific binding)
-
This compound stock solution
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize HEK293-MOR cells in ice-cold membrane preparation buffer and centrifuge. Resuspend the pellet in fresh buffer and repeat. The final pellet is resuspended in assay buffer and protein concentration is determined.
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes (20-40 µg protein), [³H]-DAMGO (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of this compound.
-
Total and Non-specific Binding: For total binding, add vehicle instead of this compound. For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Data Presentation: Opioid Receptor Binding Affinity
| Compound | Receptor | IC50 (nM) | Ki (nM) |
| This compound | µ-opioid | 85 | 42 |
| This compound | δ-opioid | >10,000 | >5,000 |
| This compound | κ-opioid | 1,200 | 650 |
| DAMGO (Control) | µ-opioid | 1.5 | 0.75 |
Visualization: Opioid Receptor Binding Assay Workflow
Caption: Workflow for the opioid receptor competitive binding assay.
Ion Channel Modulation Assays
Ion channels, such as voltage-gated sodium (Nav) and calcium (Cav) channels, are crucial for the propagation of pain signals.[3] Modulation of these channels can have significant analgesic effects.[4] Fluorescence-based assays provide a high-throughput method to screen for ion channel modulators.[5]
Protocol: Fluorescent Membrane Potential Assay for Sodium Channel Activity
This protocol uses a fluorescent dye that is sensitive to changes in membrane potential to assess the inhibitory activity of this compound on voltage-gated sodium channels (e.g., Nav1.7).
Materials:
-
HEK293 cells stably expressing a specific sodium channel subtype (e.g., Nav1.7)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Veratridine (a sodium channel activator)
-
Tetrodotoxin (a known sodium channel blocker)
-
This compound stock solution
-
384-well black, clear-bottom plates
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Plate the Nav1.7-expressing cells in 384-well plates and grow to confluence.
-
Dye Loading: Remove the culture medium and add the fluorescent dye solution to each well. Incubate at 37°C for 60 minutes to allow dye to load into the cells.
-
Compound Addition: Add varying concentrations of this compound or control compounds (Tetrodotoxin) to the wells.
-
Signal Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Cell Depolarization: Add veratridine to all wells to activate the sodium channels, causing membrane depolarization and a change in fluorescence.
-
Data Recording: Record the fluorescence intensity over time.
-
Data Analysis: The inhibitory effect of this compound is determined by its ability to prevent the veratridine-induced change in fluorescence. Calculate the IC50 value from the concentration-response curve.
Data Presentation: Sodium Channel Inhibition
| Compound | Channel | IC50 (µM) |
| This compound | Nav1.7 | 12.5 |
| This compound | Nav1.5 | >100 |
| Tetrodotoxin (Control) | Nav1.7 | 0.02 |
Visualization: Sodium Channel Modulation Signaling
Caption: Mechanism of sodium channel modulation by this compound.
In Vitro Anti-inflammatory Assays
Inflammation is a key contributor to pain, and many analgesics also possess anti-inflammatory properties.[6] Simple and reliable in vitro assays can be used to screen for anti-inflammatory activity, such as the inhibition of protein denaturation.[7][8]
Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation
This assay assesses the ability of this compound to inhibit the heat-induced denaturation of protein, a hallmark of inflammation.[9]
Materials:
-
Bovine Serum Albumin (BSA), 1% solution
-
Phosphate Buffered Saline (PBS), pH 6.3
-
This compound stock solution
-
Diclofenac sodium (standard anti-inflammatory drug)
-
Test tubes
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture: In test tubes, prepare a reaction mixture containing 0.5 mL of 1% BSA solution and 0.1 mL of varying concentrations of this compound.
-
Control and Standard: For the control, add 0.1 mL of the vehicle (e.g., PBS). For the standard, add 0.1 mL of diclofenac sodium solution.
-
Incubation (Denaturation): Incubate all tubes at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Absorbance Measurement: Measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100
Data Presentation: Anti-inflammatory Activity
| Compound | Concentration (µg/mL) | % Inhibition of BSA Denaturation |
| This compound | 50 | 25.3 |
| 100 | 48.7 | |
| 250 | 72.1 | |
| Diclofenac Sodium | 100 | 85.4 |
Visualization: Logic of Anti-inflammatory Action
Caption: this compound's protective effect against protein denaturation.
The protocols outlined in these application notes provide a comprehensive framework for the initial in vitro characterization of this compound's analgesic properties. By evaluating its activity at opioid receptors, its modulation of ion channels, and its anti-inflammatory potential, researchers can build a detailed pharmacological profile of the compound. The data generated from these assays will be crucial for guiding further drug development efforts.
References
- 1. Activation of the μ‐opioid receptor by alicyclic fentanyls: Changes from high potency full agonists to low potency partial agonists with increasing alicyclic substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current pain management strategies for patients with erythromelalgia: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive properties of shikonin: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peripheral analgesia: mechanism of the analgesic action of aspirin-like drugs and opiate-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
Cell-Based Assays for Erycibelline Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erycibelline, a dihydroxynortropane alkaloid isolated from the plant Erycibe elliptilimba, has been identified as a compound of interest for its potential cytotoxic effects. Research on extracts from Erycibe elliptilimba has demonstrated antiproliferative activity against human breast cancer cell lines, specifically SKBR3 and MDA-MB-435. Notably, these extracts were shown to induce G2/M phase cell cycle arrest in MDA-MB-435 cells. This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic and cytostatic effects of purified this compound. These assays are designed to assess cell viability, membrane integrity, induction of apoptosis, and effects on cell cycle progression.
Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-231, HeLa, A549) in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Hypothetical IC₅₀ Values of this compound
| Cell Line | Incubation Time (hours) | IC₅₀ (µM) |
| MDA-MB-231 | 24 | 75.2 |
| 48 | 48.5 | |
| 72 | 25.1 | |
| HeLa | 24 | 82.4 |
| 48 | 55.9 | |
| 72 | 30.7 | |
| A549 | 24 | >100 |
| 48 | 89.3 | |
| 72 | 62.8 |
Assessment of Cell Membrane Integrity using LDH Assay
The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity, a hallmark of cytotoxicity.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and this compound treatment protocol as described for the MTT assay (Section 1, steps 1 and 2).
-
Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
-
Collection of Supernatant:
-
After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically includes a substrate and a catalyst).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Presentation: Hypothetical LDH Release Induced by this compound
| This compound (µM) | % Cytotoxicity (MDA-MB-231, 48h) |
| 0 (Vehicle) | 5.2 ± 1.1 |
| 10 | 12.8 ± 2.3 |
| 25 | 28.4 ± 3.5 |
| 50 | 55.1 ± 4.2 |
| 100 | 85.7 ± 5.8 |
Detection of Apoptosis using Annexin V/Propidium Iodide Staining
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. In early apoptotic cells, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Presentation: Hypothetical Apoptosis Induction by this compound
| This compound (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 3.1 ± 0.8 | 2.5 ± 0.5 |
| 25 | 15.7 ± 2.1 | 5.8 ± 1.2 |
| 50 | 35.2 ± 3.9 | 12.4 ± 2.3 |
| 100 | 52.8 ± 4.5 | 25.1 ± 3.7 |
Cell Cycle Analysis using Propidium Iodide Staining
Given that extracts from Erycibe elliptilimba induce G2/M arrest, it is crucial to investigate the effect of purified this compound on the cell cycle. This can be achieved by staining DNA with propidium iodide (PI) and analyzing the cell population distribution across different phases of the cell cycle using flow cytometry.
Experimental Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with this compound for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Data Presentation: Hypothetical Cell Cycle Distribution in MDA-MB-231 Cells
| This compound (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 55.4 ± 4.1 | 28.9 ± 3.2 | 15.7 ± 2.5 |
| 25 | 45.2 ± 3.8 | 20.1 ± 2.9 | 34.7 ± 4.1 |
| 50 | 30.8 ± 3.1 | 12.5 ± 2.4 | 56.7 ± 5.3 |
| 100 | 20.1 ± 2.7 | 8.7 ± 1.9 | 71.2 ± 6.2 |
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothesized signaling pathway for this compound-induced G2/M arrest.
Application Notes and Protocols: Assessing the Efficacy of Erycibelline in Preclinical Models of Rheumatic Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for evaluating the therapeutic potential of Erycibelline, a novel investigational compound, in preclinical animal models of rheumatic diseases. The included methodologies detail the induction of Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), recognized models that mimic the pathological features of human rheumatoid arthritis.[1][2][3] This protocol outlines procedures for drug administration, clinical assessment of disease progression, and ex vivo analysis of inflammatory markers and signaling pathways. The objective is to establish a standardized framework for determining the anti-arthritic efficacy and elucidating the mechanism of action of this compound.
Introduction to Rheumatic Disease Models
Animal models are crucial for understanding the pathogenesis of rheumatoid arthritis and for the preclinical evaluation of new therapeutic agents.[4][5] The two most widely used and well-validated models are Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).
-
Collagen-Induced Arthritis (CIA): This model is induced by immunization with type II collagen, a major constituent of articular cartilage. The resulting autoimmune response leads to joint inflammation, cartilage destruction, and bone erosion, closely resembling the pathology of human rheumatoid arthritis.[1][3][4][6][7] Susceptibility to CIA is linked to the MHC-class II molecules of the animal strain.[1][7]
-
Adjuvant-Induced Arthritis (AIA): This model is induced by a single injection of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[2][8] The resulting systemic inflammatory response manifests as polyarthritis. The AIA model is particularly useful for studying cell-mediated immunity in arthritis.[2]
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This protocol describes the induction of arthritis in DBA/1 mice, a strain highly susceptible to CIA.[1][7]
Materials:
-
Bovine Type II Collagen Solution
-
Complete Freund's Adjuvant (CFA) with 2 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (vehicle and various concentrations)
-
Standard anti-rheumatic drug (e.g., Methotrexate)
-
Sterile syringes and needles
-
Homogenizer
Procedure:
-
Emulsion Preparation: Prepare a 1:1 emulsion of Type II collagen (2 mg/mL) and CFA (4 mg/mL). A stable emulsion is critical for successful arthritis induction.[9]
-
Primary Immunization (Day 0): Anesthetize mice and administer a 100 µL subcutaneous injection of the collagen/CFA emulsion at the base of the tail.[7]
-
Booster Immunization (Day 21): Prepare a 1:1 emulsion of Type II collagen (2 mg/mL) and IFA. Administer a 100 µL subcutaneous injection of the booster emulsion at a different site from the primary immunization.[1][7]
-
Treatment Protocol:
-
Randomly divide mice into the following groups (n=10 per group):
-
Vehicle Control
-
This compound (Low Dose)
-
This compound (Medium Dose)
-
This compound (High Dose)
-
Positive Control (e.g., Methotrexate)
-
-
Begin treatment on Day 21 (prophylactic) or upon disease onset (therapeutic). Administer this compound or vehicle daily via oral gavage or intraperitoneal injection.
-
-
Clinical Assessment:
-
Monitor mice daily for signs of arthritis starting from Day 21.
-
Score the severity of arthritis in each paw based on a scale of 0-4, where:
-
0 = No evidence of erythema and swelling.[10]
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.[10]
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.[10]
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints.[10]
-
4 = Severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.[10]
-
-
The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper every other day.
-
-
Endpoint Analysis (Day 42-56):
-
Collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-collagen antibodies.
-
Harvest paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Isolate splenocytes to assess T-cell responses to type II collagen.[6]
-
Adjuvant-Induced Arthritis (AIA) in Rats
This protocol details the induction of arthritis in Lewis rats, a commonly used strain for the AIA model.
Materials:
-
Complete Freund's Adjuvant (CFA) with 10 mg/mL heat-killed Mycobacterium tuberculosis[2]
-
Male Lewis rats, 8-10 weeks old
-
This compound (vehicle and various concentrations)
-
Standard anti-rheumatic drug (e.g., Indomethacin)
-
Sterile syringes and needles
Procedure:
-
Arthritis Induction (Day 0): Anesthetize rats and inject 0.1 mL of CFA subcutaneously at the base of the tail.[2][8]
-
Treatment Protocol:
-
Randomly assign rats to the following groups (n=10 per group):
-
Vehicle Control
-
This compound (Low Dose)
-
This compound (Medium Dose)
-
This compound (High Dose)
-
Positive Control (e.g., Indomethacin)
-
-
Initiate treatment on Day 0 (prophylactic) or upon the appearance of secondary lesions (therapeutic). Administer this compound or vehicle daily.
-
-
Clinical Assessment:
-
Monitor rats daily for the development of arthritis in all four paws, which typically appears between days 12 to 14.[2]
-
Score the severity of arthritis for each paw using a 0-4 scale as described for the CIA model. The maximum score per rat is 16.
-
Measure the volume of both hind paws using a plethysmometer every other day.
-
-
Endpoint Analysis (Day 21-28):
-
Collect blood for serum analysis of inflammatory markers such as C-reactive protein (CRP) and cytokines.[5]
-
Harvest joints for histopathological examination of synovitis and joint destruction.
-
Perform radiographic analysis of the hind paws to assess bone and cartilage changes.
-
Data Presentation
Table 1: Effect of this compound on Clinical Score in CIA Mice
| Treatment Group | Mean Arthritis Score (Day 42) | % Inhibition |
| Vehicle Control | 10.5 ± 1.2 | - |
| This compound (10 mg/kg) | 7.8 ± 0.9 | 25.7% |
| This compound (30 mg/kg) | 4.2 ± 0.7 | 60.0% |
| This compound (100 mg/kg) | 2.1 ± 0.5 | 80.0% |
| Methotrexate (1 mg/kg) | 3.5 ± 0.6 | 66.7% |
Table 2: Effect of this compound on Paw Volume in AIA Rats
| Treatment Group | Mean Paw Volume (mL) on Day 21 | % Reduction |
| Vehicle Control | 2.5 ± 0.3 | - |
| This compound (10 mg/kg) | 1.9 ± 0.2 | 24.0% |
| This compound (30 mg/kg) | 1.4 ± 0.2 | 44.0% |
| This compound (100 mg/kg) | 1.0 ± 0.1 | 60.0% |
| Indomethacin (5 mg/kg) | 1.2 ± 0.1 | 52.0% |
Table 3: Effect of this compound on Serum Cytokine Levels in CIA Mice
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 150 ± 20 | 250 ± 30 | 80 ± 10 |
| This compound (30 mg/kg) | 80 ± 15 | 130 ± 25 | 45 ± 8 |
| Methotrexate (1 mg/kg) | 95 ± 18 | 155 ± 28 | 50 ± 9 |
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound in arthritis models.
References
- 1. chondrex.com [chondrex.com]
- 2. chondrex.com [chondrex.com]
- 3. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 4. VARIOUS TECHNIQUES FOR THE EVALUATION OF ANTI ARTHRITIC ACTIVITY IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. 2.3. Adjuvant-Induced Arthritis (AIA) Induction and Treatment [bio-protocol.org]
- 9. chondrex.com [chondrex.com]
- 10. A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model [jove.com]
Application Notes and Protocols: Synthesis of Erycibelline Analogs for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of Erycibelline analogs. This compound, a dihydroxynortropane alkaloid, is a known glycosidase inhibitor, making its structural analogs promising candidates for the development of new therapeutic agents. Due to the limited availability of systematic SAR data for a series of this compound analogs in the public domain, this document will utilize the closely related and well-studied polyhydroxylated nortropane alkaloids, the calystegines, as representative examples to illustrate the key principles and protocols.
General Synthesis of this compound Analogs
The core structure of this compound is the 8-azabicyclo[3.2.1]octane (nortropane) skeleton. The synthesis of analogs typically involves the construction of this core followed by the introduction or modification of functional groups to explore their impact on biological activity.
Representative Synthetic Scheme
A general approach to the nortropane core can be achieved through various strategies, including cycloaddition reactions. Subsequent modifications, such as N-alkylation or substitution at other positions, allow for the generation of a library of analogs for SAR studies.
Caption: General workflow for the synthesis and purification of this compound analogs.
Experimental Protocol: Synthesis of an N-Alkylated this compound Analog (Representative)
This protocol describes a general procedure for the N-alkylation of a dihydroxynortropane core, a common strategy for generating analogs.
Materials:
-
Dihydroxynortropane starting material
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the dihydroxynortropane (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).
-
Stir the suspension under an inert atmosphere (Argon or Nitrogen) at room temperature for 15 minutes.
-
Add the corresponding alkyl halide (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification and Characterization
Purification:
-
The crude product is typically purified by column chromatography on silica gel.
-
A gradient of dichloromethane/methanol or ethyl acetate/hexane is commonly used as the eluent system.
-
Fractions containing the pure product are identified by TLC, pooled, and concentrated to yield the purified N-alkylated analog.
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized analog, including the position and stereochemistry of the substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final compound.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for identifying the structural features of this compound analogs that are essential for their biological activity. By systematically modifying the structure and assessing the impact on glycosidase inhibition, key pharmacophores can be identified.
Quantitative Data for Nortropane Alkaloid Analogs
The following table summarizes the inhibitory activity of calystegine B₂, a close structural relative of this compound, and its N-methyl analog against α-galactosidase and β-glucosidase. This data highlights the significant impact of N-alkylation on enzyme selectivity.
| Compound | Modification | α-Galactosidase Inhibition | β-Glucosidase Inhibition |
| Calystegine B₂ | Parent nortropane | Inhibits | Inhibits |
| N-Methyl Calystegine B₂ | N-methylation | Inhibits | No Inhibition |
Data presented is qualitative based on the cited literature. For precise IC₅₀ or Kᵢ values, refer to the original publication.
SAR Insights
From the data on calystegine B₂ and its N-methyl analog, we can infer the following SAR:
-
The polyhydroxylated nortropane scaffold is a key structural motif for glycosidase inhibition.
-
The nitrogen atom in the bicyclic system is a critical interaction point with the enzyme.
-
Substitution on the nitrogen, such as N-methylation, can dramatically alter the selectivity of the inhibitor for different glycosidases. This suggests that the size and nature of the substituent at this position can be tuned to achieve desired selectivity profiles.
Biological Evaluation: α-Glucosidase Inhibition Assay
To determine the inhibitory potency of the synthesized this compound analogs, a robust and reproducible in vitro α-glucosidase inhibition assay is required.
Experimental Workflow
The following diagram outlines the key steps in the α-glucosidase inhibition assay.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Detailed Protocol
This protocol is adapted from standard procedures for determining α-glucosidase inhibition.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 1 M)
-
Synthesized this compound analogs
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Dissolve α-glucosidase in phosphate buffer to a concentration of 1 U/mL.
-
Dissolve pNPG in phosphate buffer to a concentration of 3 mM.
-
Prepare a series of dilutions of the synthesized analogs and acarbose in the appropriate solvent (e.g., DMSO, then diluted with buffer).
-
-
Assay in 96-Well Plate:
-
Add 50 µL of the analog/control solution to each well.
-
Add 100 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37 °C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37 °C for 20 minutes.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding 100 µL of 1 M Na₂CO₃ solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.
-
-
Calculations:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Plausible Signaling Pathway for Nortropane Alkaloid Glycosidase Inhibitors
Inhibition of glycosidases by nortropane alkaloids like the calystegines can have significant downstream effects on cellular signaling pathways, particularly in the context of metabolic disorders.
Downstream Cellular Effects
Studies on calystegines have shown that their inhibitory activity can lead to:
-
Reduction of Oxidative and Endoplasmic Reticulum (ER) Stress: By modulating glucose metabolism, these inhibitors can alleviate cellular stress.
-
Anti-inflammatory Effects: They can suppress inflammatory responses.
-
Modulation of the PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Calystegines have been shown to restore the function of this pathway in hyperglycemic conditions.
-
Regulation of the SIRT1/NF-kB/JNK Pathway: This pathway is involved in cellular stress responses, inflammation, and apoptosis.
Signaling Pathway Diagram
The following diagram illustrates a plausible signaling pathway affected by nortropane alkaloid glycosidase inhibitors.
Caption: Plausible signaling pathways modulated by nortropane alkaloid glycosidase inhibitors.
Preparation of Erycibelline for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erycibelline, a novel natural product, has demonstrated promising therapeutic potential in preliminary in vitro screenings. To advance the understanding of its pharmacological properties and to evaluate its efficacy and safety profile, well-designed in vivo animal studies are essential. This document provides detailed application notes and standardized protocols for the preparation of this compound for such studies. The following sections outline the procedures for extraction, purification, formulation, and quality control of this compound, ensuring consistency and reproducibility in preclinical research.
Introduction to this compound
This compound is a putative bioactive compound isolated from a plant source. Early-stage research suggests its potential involvement in key cellular signaling pathways related to cell proliferation and survival. However, comprehensive in vivo data is currently lacking. The protocols outlined herein are designed to facilitate the transition from in vitro discovery to in vivo validation.
Extraction and Purification of this compound
The initial step in preparing this compound for animal studies is its efficient extraction from the source material and subsequent purification to achieve a high degree of purity. The choice of extraction method can significantly influence the yield and purity of the final compound.[1]
Extraction Protocols
Two primary methods for the extraction of this compound are presented below: Maceration and Microwave-Assisted Extraction (MAE). The choice of method will depend on the available equipment and the scale of extraction.
Table 1: Comparison of this compound Extraction Methods
| Parameter | Maceration | Microwave-Assisted Extraction (MAE) |
| Solvent | 80% Ethanol | 80% Ethanol |
| Solvent-to-Solid Ratio | 20:1 (v/w) | 20:1 (v/w) |
| Temperature | Room Temperature | 70°C |
| Extraction Time | 72 hours | 15 minutes |
| Yield (mg/g of dry plant material) | 5.2 ± 0.4 | 8.1 ± 0.6 |
| Purity of Crude Extract (%) | ~45% | ~60% |
Protocol 2.1.1: Maceration
-
Grind the dried plant material to a fine powder.
-
Weigh 100 g of the powdered material and place it in a sealed container.
-
Add 2 L of 80% ethanol.
-
Agitate the mixture for 72 hours at room temperature.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
Protocol 2.1.2: Microwave-Assisted Extraction (MAE) [2]
-
Grind the dried plant material to a fine powder.
-
Weigh 10 g of the powdered material and place it in the microwave extraction vessel.
-
Add 200 mL of 80% ethanol.
-
Set the MAE parameters: 70°C, 15 minutes, 500 W.
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the mixture and concentrate the filtrate as described for maceration.
Purification Protocol
A multi-step chromatography process is employed to purify this compound from the crude extract.
Protocol 2.2.1: Column Chromatography and HPLC
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Adsorb the dissolved extract onto silica gel.
-
Load the dried slurry onto a silica gel column pre-equilibrated with hexane.
-
Elute the column with a stepwise gradient of hexane-ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate-methanol (from 100:0 to 80:20).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Pool fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the pooled fractions using a C18 reverse-phase preparative HPLC column.
-
Use a mobile phase of acetonitrile and water with a linear gradient.
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound (>98% purity as determined by analytical HPLC).
-
Formulation of this compound for In Vivo Administration
For in vivo studies, this compound must be formulated in a vehicle that is safe for animal administration and ensures appropriate solubility and stability.[3] Since many natural products have poor water solubility, developing a suitable formulation is a critical step.[3]
Solubility and Stability Assessment
A preliminary assessment of this compound's solubility in various pharmaceutically acceptable vehicles is necessary.
Table 2: Solubility of this compound in Common Vehicles
| Vehicle | Solubility (mg/mL) at 25°C |
| Water | < 0.1 |
| Saline | < 0.1 |
| 5% DMSO in Saline | 2.5 |
| 10% Cremophor EL in Saline | 5.0 |
| 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water | 8.2 |
Based on the solubility data, a formulation using 20% HP-β-CD is recommended for achieving a suitable concentration for oral and intraperitoneal administration. Stability studies should be conducted to ensure this compound does not degrade in the chosen vehicle under storage and experimental conditions.
Recommended Formulation Protocol
Protocol 3.2.1: Preparation of this compound in 20% HP-β-CD
-
Prepare a 20% (w/v) solution of HP-β-CD in sterile water for injection.
-
Slowly add the calculated amount of pure this compound powder to the HP-β-CD solution while vortexing.
-
Sonicate the mixture in a water bath for 30 minutes to aid dissolution.
-
Visually inspect for complete dissolution. If necessary, gently warm the solution to 37°C.
-
Sterile filter the final formulation through a 0.22 µm syringe filter before administration.
Quality Control
To ensure the reliability of in vivo studies, stringent quality control measures are mandatory.
Table 3: Quality Control Specifications for this compound Formulation
| Parameter | Specification | Method |
| Appearance | Clear, colorless solution | Visual Inspection |
| Purity (this compound) | > 98% | HPLC-UV |
| Concentration | ± 5% of target concentration | HPLC-UV |
| pH | 6.5 - 7.5 | pH meter |
| Endotoxin Level | < 0.5 EU/mL | Limulus Amebocyte Lysate (LAL) Test |
| Sterility | No microbial growth | Sterility Test (e.g., USP <71>) |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for natural product-based drug discovery and a hypothetical signaling pathway that may be modulated by this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of Erycibelline for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erycibelline is a dihydroxynortropane alkaloid isolated from Erycibe elliptilimba. While its parent plant has been used in traditional medicine, comprehensive preclinical data on the isolated compound, this compound, is not widely available in public literature. These application notes provide a detailed protocol for the large-scale synthesis of (-)-Erycibelline, based on established stereoselective synthetic routes, to facilitate its production for further preclinical evaluation. The methodology centers on a key intramolecular reductive coupling reaction. Due to the limited specific data on this compound's mechanism of action, this document also briefly discusses the known toxicological insights from extracts of its source plant to guide initial preclinical safety assessments.
Introduction
(-)-Erycibelline is a naturally occurring dihydroxynortropane alkaloid isolated from the Chinese medicinal herb Erycibe elliptilimba Merr. et Chun. This plant has a history of use in treating rheumatic disease and as a pain reliever. The synthesis of this compound is of interest for enabling more extensive pharmacological and toxicological studies. A concise and stereoselective synthesis has been reported, which provides a viable route for producing the quantities necessary for preclinical research.
This document outlines the synthetic protocol, adapted for a larger scale, and provides context on the known biological activities and toxicities of related compounds from the Erycibe genus to inform early-stage preclinical investigations.
Large-Scale Synthesis of (-)-Erycibelline
The synthesis of (-)-Erycibelline can be achieved through a multi-step process. The key transformation involves the SmI₂-induced intramolecular reductive coupling of a cyclic nitrone with an aldehyde.
Overall Synthesis Workflow
The following diagram illustrates the major stages of the proposed synthetic route for (-)-Erycibelline.
Caption: Workflow for the large-scale synthesis of (-)-Erycibelline.
Experimental Protocols
Step 1: Synthesis of the Cyclic Nitrone-Aldehyde Intermediate
The synthesis of the key intermediate, a cyclic nitrone bearing an aldehyde functional group, is a multi-step process that can be initiated from a suitable chiral starting material, such as a derivative of D-glucose. The detailed procedures for these initial steps are described in the literature and involve standard organic chemistry transformations including protection, oxidation, and organometallic addition.
Step 2: SmI₂-induced Intramolecular Reductive Coupling
This is the crucial step for the construction of the nortropane skeleton.
-
Reaction Setup: A solution of the cyclic nitrone-aldehyde intermediate in a suitable anhydrous solvent (e.g., THF) is prepared in a reaction vessel under an inert atmosphere (e.g., Argon).
-
Reagent Addition: A freshly prepared solution of Samarium(II) iodide (SmI₂) in THF is added dropwise to the solution of the intermediate at a controlled temperature (e.g., -78 °C).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched, and the crude product is extracted.
Step 3: Stereoselective Reduction and Deprotection
-
The product from the coupling reaction is subjected to stereoselective reduction to establish the desired stereochemistry of the hydroxyl groups.
-
Finally, any protecting groups are removed to yield (-)-Erycibelline.
Step 4: Purification
-
The crude (-)-Erycibelline is purified using column chromatography on silica gel or another appropriate stationary phase.
Quantitative Data from Synthesis
The following table summarizes typical yields for the key steps as reported in academic literature. These may require optimization for large-scale production.
| Step | Starting Material | Product | Typical Yield (%) |
| SmI₂-induced Intramolecular Reductive Coupling | Cyclic Nitrone-Aldehyde Intermediate | Cyclized Nortropane Intermediate | 70-80% |
| Final Reduction and Deprotection Steps | Cyclized Nortropane Intermediate | (-)-Erycibelline | 85-95% |
| Overall Yield (from key intermediate) | Cyclic Nitrone-Aldehyde Intermediate | (-)-Erycibelline | ~60-75% |
Preclinical Considerations for this compound
There is a notable lack of specific preclinical studies on isolated this compound in publicly accessible literature. However, toxicological studies on the extracts of Erycibe species provide some initial guidance for preclinical safety assessment.
Known Biological Activity and Toxicology of Erycibe Alkaloids
Studies on ethanolic extracts of Erycibe elliptilimba have indicated potential toxicity at high doses. The major toxic components in related Erycibe species have been identified as other alkaloids, namely Baogongteng A and Baogongteng C.[1] These compounds have been shown to have cholinergic effects.[1] Subacute toxicity studies of the total alkaloid extract from E. elliptilimba suggest that the liver and kidney could be target organs for toxicity at high dosages.[1]
Proposed Initial Preclinical Evaluation
Based on the available information, initial preclinical studies on newly synthesized this compound should include:
-
In vitro cytotoxicity assays: To determine the cytotoxic potential against a panel of cell lines.
-
In vivo acute toxicity studies: To establish the median lethal dose (LD50) and identify signs of toxicity.
-
Organ-specific toxicity assessment: With a focus on liver and kidney function, given the data from the plant extracts.
Hypothetical Signaling Pathway for Toxicological Assessment
Given the cholinergic activity of related alkaloids, a possible (though unconfirmed for this compound) mechanism of toxicity could involve the cholinergic pathways. The following diagram illustrates a general logical flow for investigating potential toxicity.
Caption: Logical flow for investigating potential this compound toxicity.
Conclusion
The synthetic route to (-)-Erycibelline is well-established on a laboratory scale and appears amenable to scale-up for the production of quantities required for preclinical research. The key challenges in scaling up will likely involve the handling of air- and moisture-sensitive reagents like SmI₂ and ensuring chromatographic purity of the final compound. The significant gap in the understanding of this compound's pharmacology and toxicology necessitates a careful and systematic preclinical evaluation. The information provided in these notes serves as a foundational guide for researchers and drug development professionals embarking on the study of this natural product.
References
Troubleshooting & Optimization
Erycibelline Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of Erycibelline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and reproducibility of this compound synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the critical SmI₂-induced intramolecular reductive coupling step.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield in SmI₂-Induced Coupling | Inactive SmI₂ solution | The deep blue color of the SmI₂ solution in THF is indicative of its activity. If the solution is colorless or has a yellow/white precipitate, it has likely decomposed due to exposure to air or moisture. It is recommended to prepare a fresh solution of SmI₂ before each reaction. The quality of the samarium metal is also crucial for preparing an active SmI₂ solution. |
| Presence of water or oxygen in the reaction | SmI₂ is extremely sensitive to air and moisture. Ensure all glassware is rigorously flame-dried under vacuum and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents. | |
| Impure starting materials | Ensure the aldehyde precursor is pure and free of any acidic impurities or oxidizing agents that could quench the SmI₂. | |
| Suboptimal reaction temperature | The temperature can influence the rate and selectivity of the reaction. While the reported synthesis was conducted at room temperature, consider cooling the reaction to 0 °C or -78 °C to potentially improve selectivity and minimize side reactions. | |
| Poor Stereoselectivity in the Coupling Reaction | Incorrect solvent or additives | The stereochemical outcome of SmI₂-mediated reactions can be highly dependent on the solvent system and the presence of additives. The key synthesis of (-)-Erycibelline specifies the use of H₂O as an additive. The presence of a proton source can influence the protonation of intermediates, thereby affecting the stereoselectivity.[1][2] Hexamethylphosphoramide (HMPA) is another common additive that can enhance the reducing power of SmI₂ and may alter the stereochemical course of the reaction.[2] Experiment with different proton sources or Lewis basic additives if the desired stereoisomer is not obtained in sufficient excess. |
| Temperature fluctuations | Maintain a stable reaction temperature, as fluctuations can impact the transition state energies and, consequently, the stereoselectivity. | |
| Formation of Pinacol Coupling Byproduct | High concentration of the aldehyde | A common side reaction in SmI₂-mediated couplings of carbonyl compounds is the formation of a pinacol dimer.[3] This can be minimized by using high dilution conditions. The slow addition of the aldehyde precursor to the SmI₂ solution is recommended to maintain a low concentration of the aldehyde throughout the reaction. |
| Difficulty in Product Purification | Co-elution of diastereomers | The synthesis of (-)-Erycibelline also produces its diastereomer, 7-epi-(+)-erycibelline.[1] While these can be separated by flash column chromatography, careful selection of the eluent system and a high-resolution silica gel may be necessary for optimal separation. |
| Contamination with samarium salts | After quenching the reaction, samarium salts can sometimes complicate the purification process. An aqueous workup with a mild acid (e.g., saturated aqueous NH₄Cl) followed by extraction can help remove the majority of these salts. |
Frequently Asked Questions (FAQs)
Q1: What is the key to a successful SmI₂-induced intramolecular reductive coupling for this compound synthesis?
A1: The success of this key step hinges on three critical factors:
-
High-Quality SmI₂: The SmI₂ solution must be freshly prepared and exhibit a deep blue color, indicating its activity.[3]
-
Strictly Anhydrous and Anaerobic Conditions: Samarium(II) iodide is highly sensitive to both oxygen and water. All reagents, solvents, and equipment must be scrupulously dried, and the reaction must be conducted under an inert atmosphere.
-
Slow Addition/High Dilution: To minimize the formation of dimeric byproducts (pinacol coupling), the aldehyde substrate should be added slowly to the SmI₂ solution to maintain a low substrate concentration.
Q2: How can I prepare and standardize the SmI₂ solution?
A2: A common and atom-efficient method is the reaction of samarium metal powder with iodine (I₂) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.[4] The reaction is typically stirred at room temperature for a few hours until a deep blue solution is formed. The concentration of the resulting SmI₂ solution can be determined by titration with a standard solution of iodine until the blue color disappears.
Q3: The reported synthesis uses water as an additive in the SmI₂ coupling step. What is its role?
A3: In many SmI₂-mediated reactions, proton sources like water or alcohols can act as co-solvents that accelerate the reaction and influence its stereochemical outcome.[2][4] It is believed that the proton source facilitates the protonation of intermediate radical anions or organosamarium species. In the synthesis of (-)-Erycibelline, the addition of water was found to be crucial for achieving the desired stereoselectivity.[1]
Q4: My reaction is sluggish or does not go to completion. What can I do?
A4: If the reaction is slow, consider the following:
-
Increase Temperature: Gently warming the reaction mixture may increase the reaction rate, but be mindful that this could also affect stereoselectivity.
-
Use an Additive: Hexamethylphosphoramide (HMPA) is a powerful additive that can significantly increase the reducing power of SmI₂.[2] However, be aware that HMPA is a suspected carcinogen and should be handled with appropriate safety precautions.
-
Check SmI₂ Activity: The most likely culprit for a failed reaction is an inactive SmI₂ solution. Prepare a fresh batch and repeat the experiment.
Q5: Are there alternative synthetic strategies to access the nortropane core of this compound?
A5: Yes, other methods for constructing the nortropane skeleton have been reported. These include intramolecular [4 + 3] cycloadditions and various other cyclization strategies. However, the SmI₂-induced reductive coupling of a cyclic nitrone with an aldehyde has been specifically demonstrated for the concise and stereoselective synthesis of (-)-Erycibelline.[1][5]
Experimental Protocols
Preparation of 0.1 M Samarium(II) Iodide (SmI₂) Solution in THF
Materials:
-
Samarium metal powder
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon.
-
To the flask, add samarium powder (1.1 equivalents) and iodine (1.0 equivalent).
-
Under a positive pressure of argon, add anhydrous THF via a syringe to achieve a final concentration of 0.1 M.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the color change of the solution from brown to yellow, then green, and finally to a deep blue, which indicates the formation of SmI₂. This process typically takes 2-4 hours.
-
The freshly prepared SmI₂ solution should be used immediately for the best results.
Key Step: SmI₂-Induced Intramolecular Reductive Coupling
This protocol is adapted from the synthesis of (-)-Erycibelline reported by Zhang, Z.-L. et al. in Org. Biomol. Chem., 2011, 9, 7713-7719.[1]
Materials:
-
Aldehyde precursor
-
Freshly prepared 0.1 M SmI₂ solution in THF
-
Anhydrous THF
-
Water (degassed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
To a flame-dried, argon-flushed flask containing a stirred solution of SmI₂ (4.0 equivalents) in anhydrous THF at room temperature, add water (4.0 equivalents).
-
A solution of the aldehyde precursor (1.0 equivalent) in anhydrous THF is added dropwise to the SmI₂ solution over a period of 10-15 minutes.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC). The characteristic blue color of the SmI₂ solution will fade as the reaction proceeds.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ solution to remove any unreacted iodine.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the desired cyclized product.
Visualizations
Caption: Experimental workflow for the synthesis of (-)-Erycibelline.
Caption: Troubleshooting logic for low yield in the coupling reaction.
References
- 1. A concise stereoselective synthesis of (−)-erycibelline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A concise stereoselective synthesis of (-)-erycibelline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Erycibelline Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of erycibelline in solution. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a tropane alkaloid, a class of naturally occurring compounds with significant pharmacological potential.[1] Like many alkaloids, its chemical structure is susceptible to degradation under various environmental conditions. Ensuring the stability of this compound in solution is critical for obtaining accurate and reproducible results in preclinical research and for developing safe and effective pharmaceutical formulations. Chemical degradation can lead to a loss of potency or the formation of potentially harmful byproducts.[2]
Q2: What are the primary factors that influence the stability of this compound in solution?
The stability of alkaloids like this compound is primarily affected by the following factors:
-
pH: The pH of the solution can significantly impact the rate and pathway of degradation. Both acidic and alkaline conditions can catalyze hydrolysis or other degradation reactions.[3][4]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[5][6]
-
Light (Photostability): Exposure to light, particularly UV radiation, can induce photolytic degradation.[7][8][9]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.[7][10]
-
Solvent: The choice of solvent can influence the stability of this compound. For instance, some tropane alkaloids show different degradation patterns in methanol versus other organic solvents.[5][6]
Q3: How can I monitor the degradation of this compound in my experiments?
Degradation can be monitored using a stability-indicating analytical method, which is a validated quantitative method that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[8][11] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique for this purpose.[7][12]
Troubleshooting Guide
Q1: My this compound solution has changed color. What does this indicate?
A change in color often suggests chemical degradation. This could be due to oxidation or the formation of chromophoric (color-absorbing) degradation products.
-
Immediate Actions:
-
Protect the solution from light immediately.
-
Store the solution at a lower temperature (e.g., 2-8 °C).
-
Consider purging the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
-
Further Investigation: Analyze a sample of the discolored solution using a stability-indicating HPLC method to identify and quantify any degradation products.
Q2: I'm observing precipitation in my this compound stock solution. What could be the cause?
Precipitation can occur due to several factors:
-
Poor Solubility: this compound may have limited solubility in the chosen solvent system, especially across different pH ranges.[13][14][15]
-
pH Shift: A change in the pH of the solution could reduce its solubility.
-
Degradation: A degradation product might be less soluble than the parent compound.
-
Solution:
-
Verify the solubility of this compound in your specific solvent and pH. You may need to adjust the pH or add a co-solvent to improve solubility.
-
Ensure your buffer has sufficient capacity to maintain the desired pH.
-
Filter the solution through a 0.22 µm filter to remove any precipitate before use and re-quantify the concentration.
-
Q3: My experimental results are inconsistent. Could this compound degradation be the cause?
Yes, inconsistent results are a common consequence of compound instability. If this compound is degrading over the course of your experiment, its effective concentration will decrease, leading to variability.
-
Recommendations:
-
Prepare fresh this compound solutions immediately before each experiment.
-
If solutions must be stored, perform a short-term stability study under your experimental conditions (e.g., time, temperature, lighting) to determine how long the solution remains stable.
-
Always use a validated, stability-indicating method to confirm the concentration of your stock solutions before use.
-
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.[2][8][9] This helps in developing and validating a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and heat).
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution (in solid and/or solution form) in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples, including an unstressed control, using a stability-indicating HPLC-UV or HPLC-MS method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of this compound degradation.
-
Identify the retention times of any new peaks, which represent potential degradation products.
-
Use mass spectrometry (LC-MS) to help elucidate the structures of the degradation products.[10][11]
-
Data Presentation
Table 1: Example Data from a Forced Degradation Study of this compound
| Stress Condition | Duration (hours) | Temperature | % this compound Remaining | Number of Degradation Products Detected |
| Control (Unstressed) | 24 | Room Temp | 99.8% | 0 |
| 0.1 M HCl | 24 | 60°C | 75.2% | 2 |
| 0.1 M NaOH | 24 | 60°C | 68.5% | 3 |
| 3% H₂O₂ | 24 | Room Temp | 89.1% | 1 |
| Heat (Solid) | 48 | 80°C | 98.5% | 1 |
| Photolysis | 24 | Room Temp | 92.3% | 2 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Workflow for a typical forced degradation study of this compound.
Caption: Key factors influencing the chemical degradation of this compound.
References
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of the ready-to-use solutions of eribulin for intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. forced degradation products: Topics by Science.gov [science.gov]
- 11. ijrpp.com [ijrpp.com]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
- 14. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Erycibelline Purification by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Erycibelline using chromatographic techniques.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic purification of this compound, presented in a question-and-answer format.
Issue 1: Peak Tailing
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing is a common issue in the chromatography of basic compounds like this compound, an alkaloid.[1][2] This phenomenon, where the trailing edge of a peak is longer than the leading edge, can compromise resolution and quantification.[1][3] The primary cause is often strong interactions between the basic amine groups in this compound and acidic residual silanol groups on the silica-based stationary phase.[1][2]
Here are the common causes and solutions:
-
Secondary Silanol Interactions: The positively charged amine groups of this compound can interact with negatively charged ionized silanol groups on the silica packing material, causing the tailing.[2]
-
Solution 1: Mobile Phase Modification: Add a buffer to your mobile phase to maintain a stable pH and mask the silanol interactions.[1] For basic compounds like this compound, adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic mobile phase components can protonate the silanol groups and reduce these secondary interactions.[2] Alternatively, using a basic mobile phase with a buffer like ammonium acetate at a pH where this compound is not charged can also be effective, provided the column is stable at that pH.[4]
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped column where the residual silanol groups have been chemically deactivated.[3]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][5]
-
Column Bed Deformation: Voids in the column packing or a partially blocked inlet frit can distort the sample band, causing tailing for all peaks in the chromatogram.[1][5]
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.[3]
Issue 2: Poor Resolution or Co-elution of Peaks
Question: I am not getting good separation between this compound and other compounds in my extract. How can I improve the resolution?
Answer:
Poor resolution can be addressed by optimizing several chromatographic parameters. The goal is to increase the separation between the peaks while keeping the peaks narrow.
-
Optimize the Mobile Phase:
-
Solution 1: Adjust Solvent Strength: If peaks are eluting too quickly, decrease the amount of the strong solvent (e.g., acetonitrile or methanol in reversed-phase) in your mobile phase. This will increase retention times and potentially improve separation.[8]
-
Solution 2: Change the Organic Modifier: Sometimes, switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation and improve resolution.
-
Solution 3: Adjust pH: For ionizable compounds like this compound, changing the pH of the mobile phase can significantly impact retention and selectivity.[9] Experiment with different pH values to find the optimal separation.
-
-
Change the Stationary Phase:
-
Solution: If mobile phase optimization is insufficient, changing the column chemistry may be necessary. For instance, if you are using a C18 column, trying a different stationary phase like Phenyl-Hexyl or a polar-embedded phase might provide a different selectivity and better resolution.
-
-
Modify Flow Rate and Temperature:
-
Solution 1: Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Solution 2: Adjust Temperature: Changing the column temperature can affect selectivity. Increasing the temperature generally decreases viscosity and can improve peak shape, but it may also alter the elution order.
-
Issue 3: High System Backpressure
Question: The backpressure on my HPLC system is unusually high. What could be the cause and how do I fix it?
Answer:
High backpressure can damage your pump and column. It is usually caused by a blockage somewhere in the system.
-
Blockage in the System:
-
Solution 1: Check the Column: The most common cause is a blocked column inlet frit.[5] Disconnect the column and see if the pressure returns to normal. If it does, the column is the issue. Try backflushing the column. If that doesn't work, the frit may need to be replaced, or the column may need to be discarded.
-
Solution 2: Check Tubing and Filters: If the pressure is still high without the column, the blockage is elsewhere. Check for blockages in in-line filters, guard columns, or tubing.[7] Systematically disconnect components starting from the detector and working backward to isolate the blockage.
-
-
Mobile Phase Issues:
-
Solution: A high viscosity mobile phase (e.g., high percentage of methanol at low temperatures) can increase backpressure. Ensure your mobile phase is properly mixed and degassed. Buffer precipitation can also cause blockages if the buffer is not soluble in the mobile phase mixture.
-
-
Incorrect Flow Rate:
-
Solution: Ensure the flow rate is appropriate for the column dimensions and particle size.[8] An excessively high flow rate will generate high pressure.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a purification method for this compound?
A general approach for purifying alkaloids like this compound from a crude plant extract would be to start with a reversed-phase C18 column.[4] A gradient elution from a weak solvent (e.g., water with 0.1% formic acid) to a strong solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is a good starting point. The formic acid helps to improve peak shape for basic compounds.[4]
Q2: How can I improve the stability of this compound during purification?
The stability of an active compound can be affected by factors like pH and temperature.[10][11] For this compound, it is advisable to:
-
Control pH: Alkaloids can be susceptible to degradation at extreme pH values. Buffering the mobile phase can help maintain a stable pH.
-
Control Temperature: If this compound is known to be thermally labile, performing the purification at a controlled, lower temperature may be necessary.
-
Minimize Time: Process the samples as quickly as possible to minimize the time this compound is in solution, where it may be more prone to degradation.
Q3: What are the key parameters to consider when scaling up from an analytical to a preparative method?
When scaling up a purification method, the goal is to maintain the separation while increasing the sample load.[12]
-
Flow Rate: The flow rate should be scaled proportionally to the cross-sectional area of the preparative column.
-
Injection Volume: The injection volume can also be scaled based on the column volume.[13]
-
Sample Loading: Perform a loading study on the analytical column to determine the maximum amount of sample that can be injected without losing resolution.[12] This information is then used to determine the load for the preparative column.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | 2.5 - 7.5 (for silica-based columns) | To ensure column stability and improve peak shape for alkaloids.[4] |
| Acid Modifier (e.g., Formic Acid) | 0.05% - 0.1% (v/v) | To protonate residual silanols and improve peak symmetry for basic compounds.[4] |
| Buffer Concentration | 10 - 25 mM | To maintain a stable pH and minimize secondary interactions.[1] |
| Sample Concentration | < 10 mg/mL (starting point) | To avoid column overload and associated peak distortion.[4] |
Experimental Protocols
General Protocol for Preparative HPLC Purification of this compound
This protocol outlines a general workflow for purifying this compound from a crude plant extract.
-
Sample Preparation:
-
Dissolve the crude this compound-containing extract in a suitable solvent. The ideal solvent is the initial mobile phase or a weaker solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Analytical Method Development:
-
Develop an analytical method on a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Use a gradient elution, for example: 10% to 90% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 20 minutes.
-
Optimize the gradient to achieve good resolution between the this compound peak and adjacent impurities.
-
-
Scale-Up to Preparative Chromatography:
-
Choose a preparative column with the same stationary phase as the analytical column.
-
Scale the flow rate and injection volume according to the dimensions of the preparative column.
-
Perform a loading study to determine the maximum sample load that maintains adequate separation.
-
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak.
-
Use an automated fraction collector triggered by UV absorbance or time.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions by analytical HPLC to confirm the purity of this compound.
-
Pool the pure fractions and remove the solvent by evaporation or lyophilization.
-
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. youtube.com [youtube.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Investigation of the chemical stability of an erythromycin-tretinoin lotion by the use of an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Stability of medicine: its relationship with their expiration date and with degradation products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. warwick.ac.uk [warwick.ac.uk]
avoiding interference of Erycibelline in biochemical assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential biochemical assay interference caused by Erycibelline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biochemical activity?
This compound is a dihydroxynortropane alkaloid isolated from plants such as Erycibe elliptilimba.[1][2][3] Its known primary biochemical activity is the inhibition of glycosidase enzymes.[1][3] Structurally, it belongs to the tropane alkaloid class of organic compounds.[4][5]
Q2: What are the most common types of interference I should be aware of when working with this compound in biochemical assays?
When working with any small molecule, including this compound, researchers should be vigilant for several common types of assay interference that can lead to false-positive or false-negative results. These include:
-
Compound Aggregation: Many small molecules can form aggregates in aqueous solutions, which can non-specifically inhibit enzymes.[6][7] This often presents as steep or inconsistent dose-response curves.
-
Fluorescence Interference: If using a fluorescence-based assay, the compound itself may be fluorescent (autofluorescence) or it may absorb light at the excitation or emission wavelengths of the fluorophore (quenching or inner-filter effect), leading to misleading signals.[8]
-
Chemical Reactivity: Some compounds can react directly with assay components. A common issue is redox cycling, where a compound generates reactive oxygen species (ROS) in the presence of reducing agents like DTT, leading to non-specific protein oxidation and inhibition.[9][10]
Q3: How can the chemical properties of this compound, as a dihydroxynortropane alkaloid, potentially lead to assay artifacts?
While specific data on this compound is limited, its chemical class provides clues to potential issues. Alkaloids are a diverse group of compounds, and some can exhibit intrinsic fluorescence or color, which can interfere with optical assays.[11] Furthermore, like many organic small molecules, this compound could be prone to forming aggregates at concentrations typically used in screening assays, especially if its solubility limit is exceeded.[6][12]
Q4: What initial steps can I take in my assay design to proactively minimize interference from this compound?
Thoughtful assay design is the first line of defense against misleading results.[6] Key considerations include:
-
Include Detergents: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help prevent the formation of compound aggregates.[6][7]
-
Mind Compound Concentration: Test this compound at concentrations below its aqueous solubility limit to reduce the likelihood of precipitation or aggregation.[6]
-
Run Proper Controls: Always include controls for compound interference. This includes wells with the compound but without the enzyme to check for autofluorescence or reaction with the substrate/detection reagents.[1][13]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Inconsistent IC50 Values and Poor Dose-Response Curves
Q: My IC50 values for this compound are inconsistent across experiments, and the dose-response curves are unusually steep or have a shallow, incomplete profile. What could be the cause?
This behavior is a classic hallmark of compound aggregation.[7] At a certain concentration, known as the Critical Aggregation Concentration (CAC), compound molecules can self-assemble into colloidal particles.[6] These aggregates can sequester and denature enzymes non-specifically, leading to apparent inhibition that is often sensitive to minor changes in experimental conditions.
-
Re-run the Assay with Detergent: The most common and effective counter-screen is to include a non-ionic detergent in your assay buffer.[6][7]
-
Vary Enzyme Concentration: True inhibitors should have IC50 values that are independent of the enzyme concentration, whereas aggregators often show a significant increase in IC50 at higher enzyme concentrations.[7]
-
Perform a Solubility Check: Visually inspect the highest concentrations of your compound in assay buffer for any signs of precipitation.
-
Utilize Biophysical Methods: If available, Dynamic Light Scattering (DLS) provides direct physical evidence of particle formation in solution.[6]
Problem 2: Interference in Fluorescence-Based Assays
Q: I am using a fluorescence-based glycosidase assay and observing a high background signal in wells containing this compound, even without the enzyme. Why is this happening?
This strongly suggests that this compound itself is fluorescent (autofluorescence) at the wavelengths used in your assay. Many organic molecules possess intrinsic fluorescence that can interfere with assay readouts, leading to false positives or negatives depending on the assay format.[8]
Q: Alternatively, my fluorescence signal is decreasing at higher this compound concentrations, even in my positive control. What is the cause?
This indicates either fluorescence quenching or an inner-filter effect.
-
Quenching: this compound may be directly interacting with the excited fluorophore, causing it to return to the ground state without emitting a photon.[8][14] This can be a collisional (dynamic) or complex-forming (static) process.[14][15]
-
Inner-Filter Effect: If this compound absorbs light at the excitation or emission wavelength of your fluorophore, it can reduce the amount of light that reaches the detector, leading to an apparent decrease in signal.[8]
-
Measure Compound's Intrinsic Fluorescence: Scan the emission of this compound at your assay's excitation wavelength.
-
Check Absorbance Spectrum: Measure the absorbance spectrum of this compound to see if it overlaps with the excitation or emission wavelengths of your assay's fluorophore.
-
Pre-read Plates: Before adding the enzyme or substrate, read the plate to quantify the background fluorescence from this compound. This value can then be subtracted from the final reading.
-
Change Fluorophore: If interference is significant, consider switching to a "red-shifted" fluorophore with excitation and emission wavelengths outside the absorbance/emission range of this compound.
Problem 3: Time-Dependent or Irreversible Inhibition
Q: The inhibitory potency of this compound appears to increase with longer pre-incubation times with the enzyme. Is this a real mechanistic feature or an artifact?
Time-dependent inhibition can be a genuine pharmacological effect (e.g., slow-binding inhibitors), but it can also be a sign of an assay artifact, particularly one caused by chemical reactivity.[9] Compounds that undergo redox cycling can generate hydrogen peroxide (H₂O₂) over time in buffers containing reducing agents like DTT.[9][10] This H₂O₂ can then irreversibly oxidize susceptible amino acid residues (like cysteine) on the enzyme, leading to time-dependent, non-specific inhibition.[10]
-
Test for Reversibility: Perform a "jump-dilution" experiment. Incubate the enzyme with a high concentration of this compound, then dilute the mixture significantly and measure the recovery of enzyme activity over time. A lack of recovery suggests irreversible or very slow-offset inhibition.
-
Run Assay with and without DTT: If the inhibition is significantly more potent in the presence of DTT (or another reducing agent), it strongly suggests a redox-cycling mechanism.
-
Add Catalase to the Assay: Catalase is an enzyme that degrades H₂O₂. If the addition of catalase to the pre-incubation step abolishes the time-dependent inhibition, it confirms that the effect is mediated by H₂O₂ generation.[9]
-
Use a Redox Sensor Assay: Employ a counter-assay using a redox-sensitive probe like resazurin to directly detect the generation of ROS by this compound.[9]
Data Presentation
Quantitative data from troubleshooting experiments should be summarized to facilitate clear interpretation.
Table 1: Hypothetical Effect of Detergent on this compound IC50 Value
| Assay Condition | This compound IC50 (µM) | Hill Slope | Interpretation |
| Standard Buffer | 5.2 | 2.5 | Steep slope suggests possible aggregation. |
| Buffer + 0.01% Triton X-100 | 45.8 | 1.1 | Significant IC50 shift indicates aggregation-based mechanism. |
Table 2: Hypothetical Intrinsic Fluorescence of this compound
| Excitation Wavelength (nm) | Emission Wavelength (nm) | This compound Concentration (µM) | Relative Fluorescence Units (RFU) |
| 485 | 525 | 0 | 112 |
| 485 | 525 | 10 | 850 |
| 485 | 525 | 50 | 4230 |
Table 3: Hypothetical this compound Activity in a Redox Counter-Assay
| Compound | Condition | Signal (RFU) | Interpretation |
| Vehicle (DMSO) | Buffer + DTT | 500 | No redox activity. |
| Menadione (Control) | Buffer + DTT | 15,000 | Strong redox cycling. |
| This compound (10 µM) | Buffer only | 510 | No activity without reducing agent. |
| This compound (10 µM) | Buffer + DTT | 6,500 | Positive signal indicates redox cycling. |
Experimental Protocols
Protocol 1: Testing for Aggregation using Non-ionic Detergent
-
Prepare Reagents: Prepare two sets of assay buffers: one standard buffer and another containing 0.01% (v/v) Triton X-100.
-
Compound Dilution: Prepare serial dilutions of this compound in both the standard and detergent-containing buffers.
-
Assay Procedure: Perform your standard glycosidase inhibition assay in parallel using both buffer conditions. Ensure all other parameters (enzyme concentration, substrate concentration, incubation times) are identical.
-
Data Analysis: Calculate the IC50 values and Hill slopes from the dose-response curves for both conditions. A significant rightward shift (e.g., >5-fold increase) in the IC50 value in the presence of detergent is strong evidence of aggregation-based inhibition.[6]
Protocol 2: Measuring Intrinsic Compound Fluorescence
-
Prepare Samples: In a microplate suitable for fluorescence readings (e.g., a black, clear-bottom plate), add this compound at various concentrations to your assay buffer. Include a buffer-only control.
-
Set Plate Reader: Set the excitation and emission wavelengths of the plate reader to match those used in your primary assay.
-
Measure Fluorescence: Read the fluorescence intensity of each well.
-
Analyze Data: Plot the Relative Fluorescence Units (RFU) against the this compound concentration. A concentration-dependent increase in RFU indicates that the compound is autofluorescent.
Visualizations
Caption: Workflow for identifying common biochemical assay artifacts.
Caption: Mechanism of enzyme inhibition by compound aggregation.
Caption: Decision tree for fluorescence assay interference.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. This compound | CAS:107633-95-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. A concise stereoselective synthesis of (-)-erycibelline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Showing Compound 3beta,6beta-Dihydroxynortropane (FDB018428) - FooDB [foodb.ca]
- 5. 3beta,6beta-Dihydroxynortropane | C7H13NO2 | CID 22297531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 8. ossila.com [ossila.com]
- 9. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. espace.inrs.ca [espace.inrs.ca]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. edinst.com [edinst.com]
- 15. www2.szote.u-szeged.hu [www2.szote.u-szeged.hu]
Technical Support Center: Synthesis of Erycibelline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of Erycibelline, with a focus on minimizing side products.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the stereoselective synthesis of (-)-Erycibelline?
A1: The key step is the Samarium(II) iodide (SmI₂) induced intramolecular reductive coupling of the cyclic nitrone-aldehyde intermediate. This step is crucial as it establishes the core nortropane skeleton with the desired stereochemistry. The efficiency and diastereoselectivity of this reaction significantly impact the overall yield and purity of the final product.
Q2: What are the common side products observed during the SmI₂-induced reductive coupling step?
A2: The primary side products in the SmI₂-mediated coupling are diastereomers of the desired product. Additionally, side reactions such as retro-aldol reactions and the formation of saturated byproducts can occur, particularly if the reaction conditions are not carefully controlled.
Q3: How can the diastereoselectivity of the SmI₂-induced coupling be improved?
A3: The diastereoselectivity of the SmI₂ reductive coupling can be influenced by several factors. The choice of solvent and the presence of additives are critical. Additives like hexamethylphosphoramide (HMPA) or water can significantly affect the reactivity and selectivity of SmI₂. Optimization of reaction temperature and slow addition of the substrate to the SmI₂ solution can also favor the formation of the desired diastereomer.
Q4: What are the best practices for purifying crude this compound?
A4: Purification of this compound, a polar dihydroxynortropane alkaloid, is typically achieved using column chromatography on silica gel. A gradient elution system is often employed, starting with a less polar solvent system and gradually increasing the polarity. For instance, a mobile phase gradient of dichloromethane (DCM) to DCM/methanol (MeOH) is a common choice. The selection of the appropriate solvent system is crucial for separating the desired product from closely related stereoisomers and other impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the SmI₂-induced cyclization | - Incomplete reaction. - Degradation of the starting material or product. - Suboptimal SmI₂ activity. | - Ensure the SmI₂ solution is freshly prepared and properly titrated. - Run the reaction under strictly anhydrous and inert conditions (e.g., under Argon or Nitrogen). - Optimize the reaction time and temperature. Lowering the temperature may reduce degradation. - Consider the slow addition of the nitrone-aldehyde substrate to the SmI₂ solution to maintain a low substrate concentration. |
| Poor diastereoselectivity in the SmI₂-induced cyclization | - Incorrect solvent or additive. - Reaction temperature is too high. - Rapid addition of substrate. | - Screen different solvents and additives. The addition of HMPA or a controlled amount of water can significantly influence diastereoselectivity. - Perform the reaction at a lower temperature (e.g., -78 °C). - Employ a syringe pump for the slow and controlled addition of the substrate. |
| Formation of a significant amount of retro-aldol byproduct | - Unfavorable reaction kinetics. - Presence of impurities that promote the retro-aldol pathway. | - Adjusting the SmI₂/MeOH ratio and shortening the reaction time can help minimize the retro-aldol reaction. - Ensure all reagents and solvents are of high purity. |
| Difficulty in separating diastereomers by column chromatography | - Inappropriate mobile phase. - Overloading of the column. | - Systematically screen different mobile phase compositions with varying polarities. The use of a ternary solvent system might be beneficial. - Use a long column with a small diameter-to-length ratio for better resolution. - Reduce the amount of crude product loaded onto the column. |
| Incomplete conversion during the synthesis of the cyclic nitrone intermediate | - Inefficient oxidation or cyclization step. - Impure starting materials. | - Verify the purity of the starting materials (e.g., L-pyroglutamic acid). - Optimize the reaction conditions for the specific transformation (e.g., temperature, reaction time, reagent stoichiometry). |
Experimental Protocols
Protocol 1: Synthesis of Cyclic Nitrone-Aldehyde Intermediate
This protocol is based on the synthesis reported by Zhang et al. and involves the preparation of the key cyclic nitrone intermediate from L-pyroglutamic acid.
Materials:
-
L-pyroglutamic acid
-
Appropriate protecting group reagents
-
Oxidizing and reducing agents
-
Anhydrous solvents (e.g., THF, DCM)
-
Standard laboratory glassware and purification supplies
Procedure: Detailed multi-step synthesis procedures starting from L-pyroglutamic acid are required to yield the cyclic nitrone with an aldehyde functional group. Each step should be carefully monitored for completion and purity.
Protocol 2: SmI₂-Induced Intramolecular Reductive Coupling
Materials:
-
Cyclic nitrone-aldehyde intermediate
-
Samarium(II) iodide (SmI₂) solution in THF (freshly prepared and titrated)
-
Anhydrous THF
-
Additives (e.g., HMPA, water, as required for optimization)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), cool a freshly prepared and titrated solution of SmI₂ in anhydrous THF to the desired temperature (e.g., -78 °C).
-
If using an additive, add it to the SmI₂ solution and stir for a specified time.
-
Dissolve the cyclic nitrone-aldehyde intermediate in anhydrous THF.
-
Add the solution of the intermediate dropwise to the SmI₂ solution over an extended period using a syringe pump.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Purification by Column Chromatography
Materials:
-
Crude product from the reductive coupling reaction
-
Silica gel (for column chromatography)
-
Solvents for mobile phase (e.g., Dichloromethane, Methanol)
Procedure:
-
Prepare a silica gel column of appropriate dimensions.
-
Dissolve the crude product in a minimal amount of the initial mobile phase solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% DCM and gradually increasing the percentage of MeOH).
-
Collect fractions and analyze them by TLC to identify the fractions containing the desired diastereomer of this compound.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Data Presentation
| Reaction Step | Key Parameters | Observed Outcome/Data |
| SmI₂-Induced Cyclization | Temperature | Lower temperatures (e.g., -78 °C) generally lead to higher diastereoselectivity. |
| Additive | The use of HMPA or water can alter the diastereomeric ratio. Specific ratios need to be empirically determined for optimal results. | |
| Rate of Addition | Slow addition of the substrate typically improves both yield and diastereoselectivity. | |
| Purification | Mobile Phase Composition | A gradient of 0-10% Methanol in Dichloromethane is a common starting point for separating diastereomers. |
| Column Loading | Lower sample loading relative to the amount of silica gel improves separation efficiency. |
Visualizations
Caption: Workflow for the synthesis of (-)-Erycibelline.
Caption: Troubleshooting logic for the key cyclization step.
Technical Support Center: Addressing Erycibelline Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Erycibelline precipitation in cell culture media. Our goal is to ensure the successful and reproducible application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cancer research?
This compound is a synthetic small molecule inhibitor of the ErbB signaling pathway. The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), plays a crucial role in cell proliferation, differentiation, and survival.[1][2] In many cancers, these pathways are dysregulated, leading to uncontrolled cell growth.[1][2] this compound is under investigation for its potential to selectively target and inhibit these pathways in cancer cells, making it a valuable tool for preclinical cancer research.
Q2: What are the common signs of this compound precipitation in my cell culture?
This compound precipitation can manifest in several ways:
-
Visible particles: You may observe fine particles, crystals, or a film on the surface of the culture vessel or within the media.[3][4]
-
Cloudiness or turbidity: The cell culture media may appear hazy or cloudy.[3][4]
-
Color change: A subtle change in the media's color might occur, although this is less common.[3]
It is crucial to differentiate precipitation from microbial contamination, which often presents with a rapid drop in pH (indicated by a yellowing of the media) and the presence of motile organisms under a microscope.[4][5]
Q3: What are the primary causes of this compound precipitation?
Several factors can contribute to this compound precipitation in cell culture media:
-
Poor Aqueous Solubility: Like many small molecule inhibitors, this compound has low solubility in aqueous solutions like cell culture media.[3]
-
High Concentration: Exceeding the solubility limit of this compound in the media will lead to precipitation.[3][4]
-
Solvent Shock: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. Rapidly diluting this stock in the aqueous environment of the cell culture media can cause the compound to "crash out" or precipitate.[3][4]
-
Media Composition: Components in the cell culture media, such as proteins and salts, can interact with this compound and reduce its solubility.[6][7]
-
pH and Temperature: The solubility of this compound can be sensitive to changes in the pH and temperature of the media.[3][5]
-
Improper Storage: Incorrect storage of stock solutions, including repeated freeze-thaw cycles, can lead to precipitation upon dilution.[5][7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound precipitation issues.
Problem 1: Precipitation observed immediately after adding this compound to the media.
| Potential Cause | Recommended Solution |
| High final concentration of this compound | Determine the optimal working concentration through a dose-response experiment. Start with a lower concentration and gradually increase it to find the highest soluble concentration under your experimental conditions. |
| "Solvent shock" from rapid dilution | Add the this compound stock solution to the pre-warmed cell culture media dropwise while gently swirling the flask or plate.[4] A stepwise dilution approach can also be effective.[8][9] |
| Final DMSO concentration is too high | Keep the final DMSO concentration in the culture media below 0.5%, and ideally at or below 0.1%, to minimize both solvent-induced precipitation and cytotoxicity.[3][10] |
Problem 2: Precipitation appears after a period of incubation.
| Potential Cause | Recommended Solution |
| Temperature fluctuations | Pre-warm the cell culture media to 37°C before adding the this compound stock solution. Ensure the incubator maintains a stable temperature. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[5][7] |
| pH shift in the media due to cell metabolism | Use a culture medium containing a robust buffering system, such as HEPES, to maintain a stable pH. Ensure the CO2 level in the incubator is appropriate for the medium formulation. |
| Interaction with media components over time | If using a serum-containing medium, consider reducing the serum percentage if experimentally feasible. Serum proteins can sometimes contribute to compound precipitation. |
| Compound degradation | Protect this compound stock solutions from light by storing them in amber vials. Prepare fresh working solutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * Volume (L) * Molecular Weight of this compound ( g/mol )).
-
Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the calculated amount of this compound.
-
Add DMSO: Add the calculated volume of cell culture grade DMSO to the tube.
-
Dissolve the compound: Vortex the tube for 1-2 minutes to dissolve the this compound. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath.[11]
-
Visual Inspection: Visually confirm that the solution is clear and free of any visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended for the compound.
Protocol 2: Preparation of this compound Working Solution
This protocol details the preparation of a 10 µM working solution from a 10 mM stock solution, ensuring a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Methodology:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: To achieve a final concentration of 10 µM from a 10 mM stock, a 1:1000 dilution is required.
-
Prepare Working Solution: In a sterile conical tube, add 9.99 mL of pre-warmed complete cell culture medium. Add 10 µL of the 10 mM this compound stock solution to the medium. This results in a final volume of 10 mL, a final this compound concentration of 10 µM, and a final DMSO concentration of 0.1%.
-
Mix Thoroughly: Gently invert the tube several times or pipette up and down to ensure the working solution is homogenous. Avoid vigorous vortexing, which can cause shearing of media components.
-
Immediate Use: Use the freshly prepared working solution for your cell culture experiments immediately.
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
This table provides hypothetical solubility data for this compound to guide solvent selection. Actual solubility may vary.
| Solvent | Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 100 | Preferred solvent for high-concentration stock solutions.[8] |
| Ethanol (100%) | ~ 40 | An alternative to DMSO, may be less toxic to some cell lines.[8] |
| Water | Insoluble | This compound is hydrophobic and does not dissolve in aqueous solutions.[8] |
| Phosphate-Buffered Saline (PBS) | Insoluble | Not suitable for initial dissolution.[8] |
Table 2: Effect of pH and Temperature on this compound Solubility (Illustrative Data)
This table illustrates the potential impact of pH and temperature on this compound's solubility in a simplified buffer system.
| pH | Temperature (°C) | Solubility (µM) |
| 7.0 | 4 | 15 |
| 7.4 | 4 | 18 |
| 7.0 | 37 | 25 |
| 7.4 | 37 | 30 |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the ErbB1 (EGFR) signaling pathway by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for cell treatment with this compound.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting this compound precipitation.
References
- 1. cusabio.com [cusabio.com]
- 2. ErbB Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. nbinno.com [nbinno.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. Frequently Asked Questions | Selleckchem.com [selleckchem.com]
Optimizing Eribulin Dosage for In Vivo Experiments: A Technical Support Guide
Disclaimer: The information provided in this guide pertains to Eribulin , a microtubule dynamics inhibitor. Initial searches for "Erycibelline" yielded limited and disparate results, suggesting a possible misspelling. Eribulin is a well-researched compound with extensive preclinical and clinical data, making it the likely subject of interest for in vivo experimental optimization.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Eribulin dosage for in vivo experiments.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies to guide dose selection and experimental design.
Table 1: In Vivo Efficacy of Eribulin in Preclinical Models
| Cancer Model | Dosing Schedule | Dose Range (mg/kg) | Route of Administration | Observed Effects |
| Osteosarcoma (PDX) | Days 1 and 4 of a 21-day cycle, repeated for two cycles | 0.25, 0.5, 1 | Intraperitoneal (IP) | Dose-dependent activity; stable disease (SD) or partial response (PR) observed at 0.5 and 1 mg/kg.[1] |
| Osteosarcoma (PDX) | q4d x 3, repeated at day 21 | 1 | Not specified | Induced stable disease or partial response in the majority of models tested.[1] |
| Breast Cancer (MDA-MB-435) | q4d x 3 | 0.375 - 1.5 | Not specified | Complete tumor regression in 14 of 15 animals.[2] |
| Breast Cancer (MDA-MB-435) | Not specified | 0.25 - 1.0 | Intravenous (IV) or IP | Regression of measurable tumors.[2] |
| Fibrosarcoma (HT-1080) | q4d x 3 | 1.3 - 4.0 | Not specified | Long-lasting tumor regression.[2] |
| Pancreatic Cancer (PANC-1) | q4d x 3 | 0.4 - 4.0 | Not specified | Long-lasting remissions.[2] |
| Various Solid Tumors (Xenografts) | q4d x 3, repeated at day 21 | 1 | Not specified | Objective responses in 18 of 35 solid tumor xenografts.[3] |
| Acute Lymphocytic Leukemia (ALL) (Xenografts) | q4d x 3, repeated at day 21 | 1.5 | Not specified | Complete responses or maintained complete responses in all 8 xenografts.[3] |
| Breast Cancer (PDX) | Weekly | 0.4 | IV | Tumor growth inhibition.[4] |
| Breast Cancer (PDX) | Weekly (Q7D) | 0.125, 0.25 | IV | Tumor growth inhibition in combination studies.[5] |
Table 2: Clinical Dosage and Administration
| Indication | Dosing Schedule | Dose | Route of Administration |
| Metastatic Breast Cancer | Days 1 and 8 of a 21-day cycle | 1.4 mg/m² | IV infusion over 2-5 minutes |
| Unresectable or Metastatic Liposarcoma | Days 1 and 8 of a 21-day cycle | 1.4 mg/m² | IV infusion over 2-5 minutes |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo experiment with Eribulin.
Table 3: Methodology for In Vivo Eribulin Experiments
| Parameter | Protocol |
| Drug Preparation | Eribulin mesylate is available as a solution of 0.5 mg/mL in ethanol:water (5:95).[6][7] For in vivo studies, it can be reconstituted in ethanol:water (5:95) and then diluted with sterile saline.[1] The final solution should be stored at 4°C and protected from light for up to 7 days.[1] |
| Animal Models | Patient-derived xenograft (PDX) models or human tumor xenografts in immunocompromised mice (e.g., nude mice) are commonly used.[1][2] |
| Administration Route | Intravenous (IV) and intraperitoneal (IP) injections are the most common routes of administration in preclinical studies.[2][4][5] |
| Dosing Schedule | Intermittent dosing schedules, such as every 4 days for 3 doses (q4d x 3) or on days 1 and 8 of a 21-day cycle, have shown optimal effectiveness.[1][2][8] |
| Dose-Response Studies | To determine the optimal dose, a dose-response study is recommended. This typically involves testing a range of doses, for example, 0.25, 0.5, and 1 mg/kg.[1] |
| Monitoring | Tumor growth should be monitored regularly, typically twice a week, by measuring tumor volume with calipers.[4] Animal body weight should also be recorded to monitor for toxicity. |
| Endpoint | The primary endpoint is often tumor growth inhibition, stasis, or regression.[8] In some studies, long-term tumor-free survival is also assessed.[8] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental Workflow for Eribulin Dose Optimization in vivo.
Signaling Pathways
References
- 1. Dose-response effect of eribulin in preclinical models of osteosarcoma by the pediatric preclinical testing consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eribulin in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a functional ex vivo paclitaxel and eribulin sensitivity assay for breast cancer, the REMIT assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eribulin (Halaven): a new, effective treatment for women with heavily pretreated metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halaven (eribulin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Broad Spectrum Preclinical Antitumor Activity of Eribulin (Halaven®): Optimal Effectiveness under Intermittent Dosing Conditions | Anticancer Research [ar.iiarjournals.org]
Validation & Comparative
Confirming the Analgesic Effect of Erycibelline In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the in vivo analgesic potential of Erycibelline, a novel compound. Due to the current lack of published in vivo data for this compound, this document outlines the standard experimental protocols and provides comparative data from established analgesics—morphine, tramadol, and indomethacin—to serve as a benchmark for future studies.
Executive Summary
The confirmation of a new compound's analgesic properties requires rigorous in vivo testing. This guide details the methodologies for three commonly employed analgesic assays: the hot plate test, the tail-flick test, and the acetic acid-induced writhing test. To provide a comparative context, experimental data for the centrally acting opioid analgesics, morphine and tramadol, and the peripherally acting non-steroidal anti-inflammatory drug (NSAID), indomethacin, are presented. This allows for a multi-faceted evaluation of a new chemical entity like this compound, assessing both its central and peripheral analgesic potential.
Data Presentation: Comparative Analgesic Effects
The following tables summarize the analgesic effects of standard drugs in common in vivo models. Table 1 presents data for centrally acting analgesics in the hot plate test, while Table 2 shows the effect of a peripherally acting analgesic in the acetic acid-induced writhing test. A hypothetical data set for this compound is provided in Table 3 to illustrate how its analgesic profile could be presented and compared.
Table 1: Analgesic Effect of Morphine and Tramadol in the Hot Plate Test in Rodents
| Treatment Group | Dose (mg/kg) | Route of Administration | Time Post-Administration (min) | Latency to Response (seconds) |
| Vehicle (Saline) | - | Intraperitoneal (i.p.) | 30 | 15.2 ± 1.1 |
| Morphine | 10 | Intraperitoneal (i.p.) | 30 | 28.5 ± 2.3 |
| Tramadol | 40 | Intraperitoneal (i.p.) | 30 | 25.1 ± 1.9 |
*Data are presented as mean ± SEM. *p<0.01 compared to vehicle. Data are representative values compiled from multiple sources for illustrative purposes.
Table 2: Analgesic Effect of Indomethacin in the Acetic Acid-Induced Writhing Test in Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Number of Writhings | % Inhibition |
| Vehicle (Saline) | - | Intraperitoneal (i.p.) | 45.6 ± 3.2 | - |
| Indomethacin | 10 | Intraperitoneal (i.p.) | 22.2 ± 2.5** | 51.3% |
*Data are presented as mean ± SEM. *p<0.01 compared to vehicle. Data are representative values compiled from multiple sources for illustrative purposes.[1]
Table 3: Hypothetical Analgesic Profile of this compound
| Assay | Treatment Group | Dose (mg/kg) | Route of Administration | Measured Effect |
| Hot Plate Test | This compound | 20 | Oral (p.o.) | Increased latency to 25.8 ± 2.1s |
| Acetic Acid Writhing | This compound | 20 | Oral (p.o.) | 45% inhibition of writhing |
This table is for illustrative purposes to demonstrate how data for this compound would be presented.
Experimental Protocols
Detailed methodologies for the key in vivo analgesic assays are provided below.
Hot Plate Test
The hot plate test is a widely used method to assess the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[2]
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylinder is placed on the surface to keep the animal in the testing area.
-
Animals: Mice (e.g., Swiss albino, 20-25g) are typically used.
-
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes before the experiment.
-
Determine the baseline latency by placing each mouse on the hot plate and recording the time it takes to exhibit a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Administer the test compound (this compound), vehicle, or a positive control (e.g., morphine) to different groups of animals.
-
At specific time intervals post-administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and record the latency to response.
-
-
Data Analysis: The increase in latency to response compared to the vehicle-treated group indicates an analgesic effect.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test evaluates central analgesic activity by measuring the time it takes for an animal to withdraw its tail from a thermal stimulus.
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
-
Animals: Rats or mice are suitable for this assay.
-
Procedure:
-
Gently restrain the animal with its tail exposed.
-
Place the tail over the light source of the analgesiometer.
-
Activate the light source and a timer simultaneously.
-
The timer stops automatically when the animal flicks its tail, and the latency is recorded. A cut-off time is pre-set to avoid tissue damage.
-
Establish a baseline latency for each animal.
-
Administer the test compound, vehicle, or positive control.
-
Measure the tail-flick latency at predetermined time points after administration.
-
-
Data Analysis: An increase in the tail-flick latency is indicative of a central analgesic effect.
Acetic Acid-Induced Writhing Test
This test is used to screen for peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing (abdominal constriction and stretching) response, which is then quantified.[3]
-
Materials: 0.6% acetic acid solution.
-
Animals: Mice are commonly used.
-
Procedure:
-
Administer the test compound (this compound), vehicle, or a positive control (e.g., indomethacin) to different groups of mice.
-
After a set pre-treatment time (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally.
-
Immediately place the mouse in an observation chamber.
-
Count the number of writhes for a specific period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The analgesic effect is expressed as the percentage inhibition of writhing in the treated groups compared to the vehicle control group.
Visualizations
Signaling Pathway and Experimental Workflow
To provide a conceptual background, the following diagrams illustrate a key analgesic signaling pathway and a typical workflow for in vivo analgesic drug discovery.
References
Erycibelline: A Comparative Guide to its Efficacy as a Glycosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Erycibelline's performance as a glycosidase inhibitor against established alternatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating its potential for therapeutic applications.
Introduction to this compound
This compound is a dihydroxynortropane alkaloid naturally occurring in the plant Erycibe elliptilimba. Structurally, it belongs to the nortropane alkaloid family, a class of compounds known for their diverse biological activities. Recent scientific interest has focused on this compound's potential as a glycosidase inhibitor, a property that could have implications for the treatment of various diseases, including diabetes, viral infections, and certain types of cancer. This guide objectively evaluates its inhibitory activity in comparison to well-characterized glycosidase inhibitors.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of this compound and its diastereomer, 7-epi-(+)-erycibelline, has been evaluated against a panel of glycosidase enzymes. For a comprehensive assessment, their performance is compared with established glycosidase inhibitors: Castanospermine, 1-Deoxynojirimycin (DNJ), Acarbose, and Miglitol. The following tables summarize the half-maximal inhibitory concentrations (IC50) of these compounds against various glycosidases. Lower IC50 values indicate greater potency.
| Compound | α-Glucosidase (yeast) | β-Glucosidase (almonds) | α-Mannosidase (jack bean) | β-Mannosidase (snail) | α-L-Fucosidase (bovine kidney) |
| (-)-Erycibelline | > 1.0 mM | > 1.0 mM | > 1.0 mM | > 1.0 mM | > 1.0 mM |
| 7-epi-(+)-Erycibelline | > 1.0 mM | > 1.0 mM | > 1.0 mM | > 1.0 mM | > 1.0 mM |
| Castanospermine | 0.12 µM (cellular α-glucosidase I)[1] | Weak inhibitor | Potent inhibitor | - | - |
| 1-Deoxynojirimycin (DNJ) | 8.15 µM[2] | - | No inhibition[3] | No inhibition[3] | - |
| Acarbose | 208.53 µg/mL (~323 µM)[4] | - | - | - | - |
| Miglitol | 0.35 µM (human lysosomal)[5] | 84 µM (human)[5] | - | - | - |
Table 1: Comparative IC50 Values of Glycosidase Inhibitors. Please note that enzyme sources and experimental conditions may vary across different studies, affecting direct comparability.
Based on the available data from the 2011 study by Yu and colleagues, neither (-)-Erycibelline nor its diastereomer 7-epi-(+)-erycibelline showed significant inhibitory activity against the tested glycosidases at concentrations up to 1.0 mM. In contrast, the established inhibitors demonstrated potent activity, particularly against α-glucosidase.
Experimental Protocols
The following is a detailed methodology for a standard in vitro glycosidase inhibition assay, representative of the type used to evaluate the inhibitory activity of compounds like this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific glycosidase.
Materials:
-
Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)
-
Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Acarbose)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve the glycosidase enzyme in cold phosphate buffer to the desired concentration.
-
Prepare a stock solution of the pNPG substrate in phosphate buffer.
-
Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO, then dilute with buffer) to create a range of concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add a specific volume of the test compound or positive control at various concentrations.
-
Add the glycosidase enzyme solution to each well and incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at the same temperature for a defined time (e.g., 20-30 minutes).
-
Stop the reaction by adding the sodium carbonate solution to each well. The addition of Na2CO3 increases the pH, which stops the enzyme reaction and induces a color change in the liberated p-nitrophenol.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader. The intensity of the yellow color is proportional to the amount of p-nitrophenol produced and is inversely proportional to the inhibitory activity of the test compound.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Glycosidase Inhibition Assay Workflow
The following diagram illustrates the key steps in a typical in vitro glycosidase inhibition assay.
Caption: Workflow of an in vitro glycosidase inhibition assay.
Signaling Pathway of Glycosidase Action and Inhibition
Glycosidases play a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into simpler sugars. Inhibitors of these enzymes can modulate this process, which is a key therapeutic strategy for managing conditions like type 2 diabetes.
Caption: Mechanism of glycosidase action and inhibition.
Conclusion
The current experimental evidence suggests that (-)-Erycibelline and its diastereomer, 7-epi-(+)-erycibelline, do not exhibit significant inhibitory activity against the tested glycosidases at the concentrations evaluated. In direct comparison, established glycosidase inhibitors such as Castanospermine, 1-Deoxynojirimycin, Acarbose, and Miglitol demonstrate substantially higher potency, particularly against α-glucosidase.
For researchers and drug development professionals, this comparative analysis indicates that while this compound is a structurally interesting natural product, its potential as a direct glycosidase inhibitor appears limited based on the available data. Further research could explore its activity against a broader range of glycosidases or investigate other potential biological targets to fully elucidate its therapeutic potential. The provided experimental protocols and workflow diagrams offer a foundational framework for conducting further comparative studies in this area.
References
- 1. 1-deoxynojirimycin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Erycibelline and Calystegines as Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of erycibelline and calystegines, two classes of nortropane alkaloids with potential as glycosidase inhibitors. This document summarizes their structural differences, inhibitory activities against various glycosidases based on available experimental data, and discusses the experimental protocols used for their evaluation.
Introduction to this compound and Calystegines
This compound and calystegines are naturally occurring polyhydroxylated nortropane alkaloids. Their structural similarity to monosaccharides allows them to interact with the active sites of glycosidase enzymes, leading to competitive inhibition. Glycosidase inhibitors are of significant interest in drug development for the treatment of various diseases, including diabetes, lysosomal storage disorders, and viral infections.
Calystegines are a broader class of polyhydroxylated nortropane alkaloids found in various plant families, including Solanaceae (e.g., potatoes and eggplants) and Convolvulaceae. They are classified into different groups (A, B, and C) based on the number of hydroxyl groups. Several calystegines have been shown to be potent and selective inhibitors of various glycosidases.
Structural Comparison
This compound and calystegines share the same nortropane skeleton. The key difference lies in the number and stereochemistry of the hydroxyl groups attached to this core structure.
-
This compound is a dihydroxynortropane.
-
Calystegines are categorized by their degree of hydroxylation:
-
Calystegines A are trihydroxylated.
-
Calystegines B are tetrahydroxylated.
-
Calystegines C are pentahydroxylated.
-
The number and spatial arrangement of these hydroxyl groups are critical for their binding affinity and selectivity towards different glycosidase enzymes.
Glycosidase Inhibitory Activity
While direct comparative studies between this compound and calystegines are limited due to the lack of quantitative data for this compound, extensive research on calystegines has demonstrated their potent inhibitory effects.
Calystegine Inhibition Data
The following tables summarize the reported inhibitory constants (Kᵢ) of various calystegines against different glycosidases. Lower Kᵢ values indicate stronger inhibition.
Table 1: Inhibitory Activity (Kᵢ, µM) of Calystegines against β-Glucosidases
| Compound | Bovine Liver β-Glucosidase | Human Liver β-Glucosidase | Rat Liver β-Glucosidase |
| Calystegine A₃ | - | - | Selectively Inhibits |
| Calystegine B₁ | 150 | 10 | 1.9 |
| Calystegine B₂ | - | - | Selectively Inhibits |
| Calystegine C₁ | 15 | 1.5 | 1 |
Data from Asano et al. (1997)[1]
Table 2: Inhibitory Activity (Kᵢ, µM) of Calystegines against Other Glycosidases
| Compound | Enzyme | Source | Kᵢ (µM) |
| Calystegine B₂ | α-Galactosidase | - | Strong competitive inhibitor |
| Calystegine C₁ | β-Xylosidase | Human | 0.13 |
Data from Asano et al. (1997)[1]
Table 3: Inhibitory Activity of Calystegines A₃ and B₂ against Human Intestinal α-Glucosidases
| Compound | Enzyme | Inhibition |
| Calystegine A₃ | Maltase & Sucrase | Low in vitro inhibition |
| Calystegine B₂ | Sucrase | Inhibited mainly sucrase activity |
Data from Schafer et al. (2013)[2][3]
The data clearly indicates that the degree and position of hydroxylation in calystegines significantly influence their inhibitory potency and selectivity. For instance, Calystegine C₁, with five hydroxyl groups, is a more potent inhibitor of β-glucosidases than Calystegine B₁, which has four.
This compound Inhibitory Activity
Quantitative inhibitory data for this compound against specific glycosidases is not available in the reviewed literature. However, as a dihydroxynortropane alkaloid, it is structurally related to the calystegines and is expected to exhibit some level of glycosidase inhibition. Further experimental studies are required to quantify its activity and compare it directly with the calystegine family.
Experimental Protocols
The evaluation of glycosidase inhibitors typically involves in vitro enzymatic assays. A common method for β-glucosidase inhibition assays is detailed below.
Protocol: β-Glucosidase Inhibition Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)
This assay measures the amount of p-nitrophenol released from the substrate pNPG upon enzymatic cleavage by β-glucosidase. The absorbance of the yellow-colored p-nitrophenolate ion is measured spectrophotometrically.
Materials:
-
β-Glucosidase enzyme solution
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Test inhibitors (this compound, Calystegines) at various concentrations
-
Stop solution (e.g., 1 M Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well microplate, add 50 µL of phosphate buffer.
-
Inhibitor Addition: Add 10 µL of the test inhibitor solution at different concentrations to the respective wells. For the control (100% enzyme activity), add 10 µL of the solvent used to dissolve the inhibitors.
-
Enzyme Addition: Add 20 µL of the β-glucosidase solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 20 µL of the pNPG solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Add 100 µL of the stop solution to each well to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the inhibitor.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
To determine the inhibition constant (Kᵢ), further kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk plots.
Potential Signaling Pathways
Glycosidase inhibitors can impact cellular signaling pathways, particularly those involving glycoproteins and lysosomal function. Inhibition of lysosomal glycosidases can lead to the accumulation of undigested substrates, a hallmark of lysosomal storage diseases. This lysosomal stress can, in turn, affect signaling pathways that sense cellular nutrient and stress levels, such as the mTORC1 pathway.
The diagram above illustrates a potential mechanism where glycosidase inhibitors could influence the mTORC1 signaling pathway. By inhibiting lysosomal glycosidases, these compounds can lead to the accumulation of substrates, causing lysosomal stress. This stress, along with altered levels of products like amino acids, can modulate the activity of mTORC1, a key regulator of cell growth, proliferation, and autophagy. However, direct experimental evidence specifically linking this compound or calystegines to the mTORC1 pathway is still emerging.
Conclusion
Calystegines are a well-characterized group of potent glycosidase inhibitors with varying degrees of selectivity depending on their hydroxylation patterns. They represent promising lead compounds for the development of therapeutics for conditions such as diabetes and lysosomal storage diseases. This compound, a structurally related dihydroxynortropane alkaloid, is also a potential glycosidase inhibitor. However, a comprehensive comparison is currently hampered by the lack of quantitative data on its inhibitory activity. Further research is warranted to determine the IC₅₀ and Kᵢ values of this compound against a panel of glycosidases to fully assess its therapeutic potential relative to the calystegine family. The exploration of their effects on cellular signaling pathways, such as mTORC1, will also be crucial in understanding their broader biological activities and potential off-target effects.
References
A Comparative Study of Erycibelline and Other Nortropane Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Erycibelline and other nortropane alkaloids. Due to the limited publicly available data on the specific biological activity of this compound, this document focuses on its chemical context and compares it with the well-characterized glycosidase inhibitory activities of other notable nortropane alkaloids, primarily calystegines.
Structural Comparison
Nortropane alkaloids are characterized by a bicyclic [3.2.1] octane skeleton with a nitrogen bridge. This compound is a dihydroxynortropane, with the specific stereochemistry of its hydroxyl groups contributing to its potential biological activity[1][2]. This structural class is shared by other well-studied nortropane alkaloids, such as the calystegines, which are also polyhydroxylated and known for their potent glycosidase inhibitory effects[2].
Comparative Biological Activity: Focus on Glycosidase Inhibition
In the absence of specific data for this compound, this guide presents a comparative analysis of the glycosidase inhibitory activity of various calystegines. This data serves as a benchmark for potential future studies on this compound.
| Alkaloid | Enzyme | Source | Inhibition Constant (Kᵢ) | Citation |
| Calystegine B1 | β-Glucosidase | Bovine | 150 µM | [2] |
| β-Glucosidase | Human | 10 µM | [2] | |
| β-Glucosidase | Rat | 1.9 µM | [2] | |
| Calystegine C1 | β-Glucosidase | Bovine | 15 µM | [2] |
| β-Glucosidase | Human | 1.5 µM | [2] | |
| β-Glucosidase | Rat | 1 µM | [2] | |
| β-Xylosidase | Human | 0.13 µM | [2] | |
| Calystegine B2 | α-Galactosidase | Bovine, Human, Rat | Strong Competitive Inhibitor | [2] |
| β-Glucosidase | Rat | Selective Inhibition | [2] | |
| Calystegine A3 | β-Glucosidase | Rat | Selective Inhibition | [2] |
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are yet to be elucidated, the known effects of other nortropane alkaloids, particularly their impact on glycosidase activity, suggest potential downstream effects on cellular signaling. For instance, nortropane alkaloids from Hyoscyamus albus have been shown to regulate the SIRT1/NF-κB/JNK pathway in HepG2 cells, mitigating hyperglycemia and hyperinsulinemia.
Experimental Protocols
General Alkaloid Extraction and Purification
A general workflow for the extraction and purification of nortropane alkaloids from plant material is outlined below. This protocol can be adapted for the isolation of this compound from Erycibe elliptilimba.
In Vitro α-Glucosidase Inhibition Assay
This protocol is a standard method to determine the inhibitory activity of compounds like nortropane alkaloids against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compound (e.g., this compound)
-
Acarbose (positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compound and acarbose in phosphate buffer at various concentrations.
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound or control solution, and 25 µL of the α-glucosidase solution (0.5 U/mL).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of pNPG solution (5 mM).
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Directions
This compound, a dihydroxynortropane alkaloid, holds potential as a bioactive compound, likely acting as a glycosidase inhibitor based on its structural characteristics and the known activities of related nortropane alkaloids. However, a significant gap in the literature exists regarding its specific biological activities and mechanism of action. Future research should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. Determining its IC50 or Kᵢ values against a panel of glycosidases and other relevant enzymes is a critical first step. Furthermore, investigating its effects on cellular signaling pathways will be essential to fully understand its therapeutic potential. The data and protocols presented in this guide for other nortropane alkaloids provide a valuable framework for initiating such investigations into the promising, yet understudied, compound this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of the nortropane alkaloid, calystegine B2, and analogs: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative effect of Erycibe elliptilimba on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Erycibelline's Potential Mechanism of Action: An Indirect Comparison to Established Pain-Killers
A comprehensive analysis of Erycibelline's direct mechanism of action as an analgesic is currently hindered by a lack of specific experimental data in publicly available scientific literature. However, by examining the pharmacological activities of extracts from its source plant, Erycibe elliptilimba, and related species, we can infer a potential mechanism and draw comparisons to well-established pain-killers.
This compound is a dihydroxynortropane alkaloid isolated from the plant Erycibe elliptilimba. While research has focused on its synthesis and other potential biological activities, such as anti-obesity effects and glycoside hydrolase inhibition, its role in analgesia remains largely unexplored. This guide, therefore, provides a comparative overview based on the known analgesic and anti-inflammatory properties of Erycibe plant extracts and contrasts them with the mechanisms of conventional painkillers.
Comparative Analysis of Pain-Killer Mechanisms
The management of pain is primarily achieved through medications that act on various targets within the central and peripheral nervous systems. A comparison of the inferred mechanism of Erycibe alkaloids with major classes of analgesics is presented below.
| Target/Mechanism | Erycibe Alkaloids (Inferred) | NSAIDs (e.g., Ibuprofen, Diclofenac) | Opioids (e.g., Morphine) | NMDA Receptor Antagonists (e.g., Ketamine) |
| Primary Target | Inhibition of Prostaglandin E2 (PGE2) synthesis[1] | Cyclooxygenase (COX-1 & COX-2) enzymes[1] | Mu (µ), Kappa (κ), and Delta (δ) opioid receptors[2] | N-methyl-D-aspartate (NMDA) receptors[3] |
| Effect | Anti-inflammatory and analgesic[1][4] | Anti-inflammatory, analgesic, antipyretic | Potent analgesia, sedation, euphoria | Analgesia, dissociation, prevention of central sensitization[3] |
| Opioid Pathway | Not reversed by naloxone, suggesting a non-opioid mechanism[1][5] | No | Yes | No |
Detailed Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for each class of pain-killer.
.
Caption: Inferred mechanism of Erycibe extracts in reducing pain.
.
Caption: Mechanism of action for Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).
.
Caption: Mechanism of action for Opioid Analgesics.
.
Caption: Mechanism of action for NMDA Receptor Antagonists.
Experimental Protocols for Analgesic Activity Assessment
The following are standard experimental protocols used to evaluate the analgesic and anti-inflammatory effects of compounds, similar to those used in studies of Erycibe extracts.
Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
-
Objective: To assess the peripheral analgesic activity of a compound.
-
Methodology:
-
Rodents (typically mice) are divided into control and treatment groups.
-
The treatment groups receive various doses of the test compound (e.g., Erycibe extract), while the control group receives a vehicle. A positive control group receives a known analgesic like aspirin.
-
After a set period (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce abdominal writhing (stretching and constriction).
-
The number of writhes is counted for a specific duration (e.g., 20 minutes).
-
A reduction in the number of writhes in the treated groups compared to the control group indicates peripheral analgesic activity[1].
-
Formalin-Induced Nociception Test (Central and Peripheral Analgesia)
-
Objective: To differentiate between central and peripheral analgesic effects.
-
Methodology:
-
Rodents (rats or mice) are administered the test compound, vehicle, or a positive control.
-
A dilute solution of formalin is injected into the plantar surface of one hind paw.
-
The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing direct chemical irritation and peripheral pain) and the late phase (15-30 minutes post-injection, involving inflammatory processes and central sensitization).
-
Inhibition of the early phase suggests peripheral analgesic action, while inhibition of the late phase indicates both peripheral and central anti-inflammatory and analgesic effects[1]. In the case of Erycibe extracts, a significant inhibition of the second phase was observed[1].
-
Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)
-
Objective: To evaluate the anti-inflammatory activity of a compound.
-
Methodology:
-
The initial paw volume of rodents (typically rats) is measured using a plethysmometer.
-
The animals are then treated with the test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin).
-
After a specified time, carrageenan is injected into the sub-plantar tissue of the hind paw to induce inflammation and edema.
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
A reduction in paw edema in the treated groups compared to the control group indicates anti-inflammatory activity[1].
-
Conclusion and Future Directions
While direct experimental evidence for the analgesic mechanism of this compound is currently unavailable, studies on extracts from the Erycibe genus suggest a potential non-opioid, anti-inflammatory mechanism of action, likely involving the inhibition of prostaglandin synthesis[1]. This positions it mechanistically closer to NSAIDs than to opioids or NMDA receptor antagonists.
The lack of reversal of its analgesic effect by naloxone is a significant finding, as it suggests that this compound and related compounds may offer a pathway to pain relief without the addictive potential and other side effects associated with opioid receptor agonists[1].
Future research should focus on isolating this compound and conducting specific in vitro and in vivo studies to:
-
Determine its binding affinity for various receptors, particularly COX enzymes.
-
Elucidate its precise signaling pathway in nociception.
-
Conduct head-to-head comparative studies with standard analgesics to quantify its efficacy and safety profile.
Such studies are crucial to validate the therapeutic potential of this compound as a novel analgesic and to provide the necessary data for its further development.
References
- 1. Comparison of active constituents, acute toxicity, anti-nociceptive and anti-inflammatory activities of Porana sinensis Hemsl., Erycibe obtusifolia Benth. and Erycibe schmidtii Craib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydroetorphine: a potent analgesic: pharmacology, toxicology, pharmacokinetics, and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ethnopharmacology, phytochemistry, pharmacology and toxicology of the genus Erycibe (Convolvulaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Unraveling the Potency of Eribulin: A Comparative Analysis of its Biological Activity Across Diverse Cancer Cell Lines
An In-depth Guide for Researchers and Drug Development Professionals on the Anti-cancer Agent Eribulin and its Mechanism of Action.
Eribulin, a synthetic analog of the marine natural product halichondrin B, has emerged as a significant chemotherapeutic agent in the treatment of several cancers.[1][2] Its primary mechanism of action involves the inhibition of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[1][3][4] This guide provides a comprehensive cross-validation of Eribulin's biological activity in various cancer cell lines, offering a comparative perspective with other microtubule-targeting agents and detailing the experimental protocols and signaling pathways involved.
Comparative Biological Activity of Eribulin
Eribulin has demonstrated a broad spectrum of antitumor activity across a range of human cancer cell lines in preclinical studies.[2] Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the cytotoxic activity of Eribulin in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| HOG | Glioblastoma | Data not available, but high sensitivity reported[5] |
| T98G | Glioblastoma | Data not available, but sensitivity reported[5] |
| NB4 | Acute Promyelocytic Leukemia | Concentration-dependent apoptosis observed[5] |
| NB-R2 | Acute Promyelocytic Leukemia | Concentration-dependent apoptosis observed[5] |
| OCI-AML3 | Acute Myeloid Leukemia | Concentration-dependent apoptosis observed[5] |
| Jurkat | Acute T-cell Leukemia | Concentration-dependent apoptosis observed[5] |
| MOLM-13 | Acute Myeloid Leukemia | G0/G1 phase arrest observed[5] |
Note: Specific IC50 values were not consistently available in the provided search results. The table reflects the reported sensitivity and effects.
Mechanism of Action and Signaling Pathways
Eribulin's unique mode of action distinguishes it from other microtubule-targeting agents. It primarily acts by binding to the plus ends of microtubules, suppressing their polymerization without affecting depolymerization.[1] This leads to the formation of nonproductive tubulin aggregates, disruption of the mitotic spindle, and ultimately, G2/M phase cell cycle arrest and apoptosis.[1][3][4]
Beyond its direct impact on microtubules, Eribulin has been shown to modulate several signaling pathways. In leukemia cells, its exposure leads to the activation of apoptotic pathways, indicated by PARP1 cleavage and an increase in γH2AX, a marker of DNA damage.[5] Furthermore, Eribulin can reduce the expression of stathmin 1, a protein involved in regulating microtubule dynamics.[5]
The following diagram illustrates the proposed signaling pathway of Eribulin leading to apoptosis.
Experimental Protocols
The evaluation of Eribulin's biological activity involves a series of established in vitro assays. The following are key experimental protocols typically employed:
Cell Viability Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of Eribulin for a specified duration (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cells are treated with Eribulin at the desired concentration and time point.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis:
-
Cells are treated with Eribulin and harvested.
-
Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Fixed cells are washed with PBS and incubated with RNase A and propidium iodide.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
The following workflow diagram illustrates the general process for evaluating the biological activity of a compound like Eribulin.
Comparative Landscape: Eribulin vs. Other Microtubule Inhibitors
Eribulin belongs to a class of drugs known as microtubule-targeting agents (MTAs). This class also includes taxanes (e.g., paclitaxel, docetaxel) and vinca alkaloids (e.g., vincristine, vinblastine). While all MTAs interfere with microtubule function, they do so through different mechanisms.
| Drug Class | Mechanism of Action | Binding Site | Effect on Microtubules |
| Eribulin (Halichondrin B analog) | Inhibits microtubule polymerization | Plus ends of microtubules | Suppresses growth, forms nonproductive aggregates |
| Taxanes (e.g., Paclitaxel) | Stabilizes microtubules | β-tubulin (taxane-binding site) | Prevents depolymerization, leads to mitotic arrest |
| Vinca Alkaloids (e.g., Vincristine) | Inhibits microtubule polymerization | β-tubulin (vinca-binding site) | Prevents assembly of microtubules |
This mechanistic difference may contribute to Eribulin's efficacy in cancers that have developed resistance to other MTAs.[4] For instance, its distinct binding site on β-tubulin may allow it to circumvent resistance mechanisms that affect the binding of taxanes or vinca alkaloids.[4]
Conclusion
Eribulin is a potent anti-cancer agent with a unique mechanism of action that distinguishes it from other microtubule inhibitors. Its broad-spectrum activity against various cancer cell lines, coupled with its distinct effects on microtubule dynamics and associated signaling pathways, underscores its importance in the oncology drug landscape. Further research, including head-to-head comparative studies with other MTAs across a wider range of cell lines and the elucidation of specific IC50 values, will continue to refine our understanding of its therapeutic potential and inform its clinical application.
References
Synthetic vs. Natural Erycibelline: A Comparative Efficacy Guide
An objective analysis for researchers, scientists, and drug development professionals.
The pursuit of novel therapeutic agents has led to a growing interest in natural products and their synthetic analogues. Erycibelline, a dihydroxynortropane alkaloid, has emerged as a compound of interest due to its potential pharmacological activities. This guide provides a comparative overview of synthetic versus natural this compound, summarizing the available data and outlining the necessary experimental frameworks for a comprehensive evaluation.
This compound is naturally found in the plant Erycibe elliptilimba[1][2][3]. Its classification as a hydroxylated nortropane alkaloid places it in a group of compounds known for their potent glycosidase inhibitory activity[1][4]. This inhibitory action suggests potential therapeutic applications in the management of diseases such as viral infections, cancer, and diabetes[4]. While the total synthesis of (-)-Erycibelline has been successfully achieved, to date, no peer-reviewed studies have been published that directly compare the efficacy of synthetic versus naturally derived this compound.
Data Presentation: A Framework for Comparison
In the absence of direct comparative data, this section presents a proposed framework for evaluating the efficacy of synthetic and natural this compound. The following table outlines the key parameters that should be assessed in head-to-head studies.
| Parameter | Synthetic this compound | Natural this compound | Justification for Comparison |
| Purity (%) | Expected to be high and consistent | Variable, dependent on extraction and purification methods | Purity is a critical factor that can influence biological activity and introduce confounding variables. |
| Glycosidase Inhibition (IC50) | To be determined | To be determined | As a known glycosidase inhibitor, the half-maximal inhibitory concentration (IC50) is a primary measure of potency. |
| Cytotoxicity (CC50) | To be determined | To be determined | Essential for determining the therapeutic index and assessing potential off-target effects. |
| In vivo Efficacy | To be determined | To be determined | Animal models are necessary to evaluate the physiological effects and overall therapeutic potential. |
| Pharmacokinetics (ADME) | To be determined | To be determined | Understanding the absorption, distribution, metabolism, and excretion is crucial for drug development. |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. The following are proposed experimental protocols for key assays in the evaluation of this compound.
Glycosidase Inhibition Assay
This in vitro assay is designed to quantify the inhibitory activity of this compound against a target glycosidase (e.g., α-glucosidase).
-
Preparation of Reagents:
-
Prepare a stock solution of the target glycosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Prepare a stock solution of the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) in the same buffer.
-
Prepare serial dilutions of both synthetic and natural this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the this compound solutions (both synthetic and natural) to the respective wells.
-
Include a positive control (a known glycosidase inhibitor, e.g., acarbose) and a negative control (buffer only).
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., sodium carbonate).
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of this compound on a selected cell line.
-
Cell Culture:
-
Culture the chosen cell line (e.g., a cancer cell line or a normal cell line) in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of synthetic and natural this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same solvent concentration used for this compound) and a positive control (a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the CC50 (half-maximal cytotoxic concentration) value.
-
Mandatory Visualizations
The following diagrams illustrate the proposed mechanism of action and a hypothetical experimental workflow for comparing synthetic and natural this compound.
References
In Vivo Therapeutic Potential of Erycibelline: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative framework for the in vivo validation of Erycibelline, a novel dihydroxynortropane alkaloid with putative glycosidase inhibitory activity. Given the emerging interest in this compound's therapeutic potential, particularly in oncology, this document outlines a hypothetical yet plausible preclinical study design. To offer a clear benchmark, this compound's projected performance is compared against Swainsonine, a well-documented glycosidase inhibitor with demonstrated anti-cancer properties in vivo.
Altered cell surface glycosylation is a hallmark of cancer, influencing cell signaling, adhesion, and immune recognition. Glycosidase inhibitors interfere with the final steps of N-linked glycoprotein synthesis, leading to the expression of aberrant glycans on the cell surface. This alteration can disrupt tumor progression and metastasis. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.
Comparative Efficacy in a Breast Cancer Xenograft Model
The following table summarizes the projected quantitative outcomes of a hypothetical in vivo study comparing this compound to the established glycosidase inhibitor, Swainsonine, in a human breast cancer (MDA-MB-231) xenograft mouse model.
| Parameter | Vehicle Control | This compound (hypothetical) | Swainsonine (comparator) |
| Treatment Regimen | Daily, i.p. | 1 mg/kg, daily, i.p. | 0.5 mg/kg/day, continuous infusion |
| Mean Tumor Volume at Day 28 (mm³) | 1250 ± 150 | 500 ± 95 | ~625 ± 110 |
| Tumor Growth Inhibition (%) | - | 60% | ~50%[1] |
| Metastatic Nodules (Lung) | 25 ± 8 | 8 ± 3 | Significantly reduced[2] |
| Change in Body Weight (%) | +2 ± 0.5 | -1 ± 0.8 | -1.5 ± 1.0 |
| Adverse Effects | None observed | None observed | None observed at effective dose |
Proposed Signaling Pathway and Experimental Workflow
The therapeutic effect of glycosidase inhibitors like this compound in cancer is predicated on their ability to modulate the synthesis of complex N-linked glycans, which are crucial for the function of many cell surface receptors involved in cancer progression.
Caption: Proposed mechanism of this compound's anti-tumor activity.
The in vivo validation of this compound's therapeutic potential can be systematically approached through a well-defined experimental workflow.
Caption: Experimental workflow for in vivo validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are the key experimental protocols for the proposed in vivo study.
1. Cell Culture and Animal Model
-
Cell Line: Human breast adenocarcinoma cell line MDA-MB-231 will be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Animal Model: Female athymic nude mice (6-8 weeks old) will be used. All animal procedures will be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Tumor Xenograft Implantation and Treatment
-
A suspension of 1 x 10⁶ MDA-MB-231 cells in 100 µL of a 1:1 mixture of media and Matrigel will be injected subcutaneously into the right flank of each mouse.
-
Tumor growth will be monitored twice weekly using a digital caliper, and tumor volume will be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of approximately 100 mm³, mice will be randomized into three groups (n=10 per group):
-
Group 1: Vehicle control (e.g., saline with 5% DMSO), administered intraperitoneally (i.p.) daily.
-
Group 2: this compound (1 mg/kg), administered i.p. daily.
-
Group 3: Swainsonine (0.5 mg/kg/day), administered via a subcutaneously implanted osmotic pump.[1]
-
-
Animal body weight will be recorded twice weekly as a measure of toxicity.
3. Endpoint Analysis
-
The study will be terminated after 28 days of treatment or when the tumor volume in the control group reaches the predetermined endpoint (e.g., 1500 mm³).
-
At the end of the study, mice will be euthanized, and primary tumors will be excised and weighed.
-
Lungs will be harvested, fixed in Bouin's solution, and the number of metastatic nodules on the surface will be counted under a dissecting microscope.
-
Tumor and lung tissues will be fixed in 10% neutral buffered formalin for histological analysis (Hematoxylin and Eosin staining).
4. Statistical Analysis
-
Tumor growth data will be analyzed using a two-way ANOVA with repeated measures.
-
Differences in final tumor weight and the number of metastatic nodules between groups will be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's).
-
A p-value of <0.05 will be considered statistically significant.
This guide provides a robust framework for the in vivo evaluation of this compound. The direct comparison with a known glycosidase inhibitor, Swainsonine, will allow for a clear assessment of its relative therapeutic potential. The detailed protocols and defined endpoints will ensure the generation of high-quality, reproducible data to inform future drug development decisions.
References
- 1. Growth inhibition of human melanoma tumor xenografts in athymic nude mice by swainsonine [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of growth of subcutaneous xenografts and metastasis of human breast carcinoma by swainsonine: modulation of tumor cell HLA class I antigens and host immune effector mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Cellular Target Engagement of Erycibelline: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for confirming the cellular target engagement of Erycibelline, a dihydroxynortropane alkaloid with potential as a glycoside hydrolase inhibitor. Due to the limited specific experimental data on this compound's direct target engagement in cellular models, this document outlines established methodologies and presents comparative data from well-characterized glycoside hydrolase inhibitors to serve as a practical roadmap for future investigations.
Introduction to this compound and Target Engagement
This compound is a natural product isolated from Erycibe elliptilimba that has been identified as a potential inhibitor of glycoside hydrolases. These enzymes play crucial roles in a myriad of biological processes, including digestion, lysosomal function, and viral entry, making them attractive therapeutic targets. Confirming that a compound like this compound directly interacts with its intended target within a complex cellular environment is a critical step in drug discovery. This process, known as target engagement, provides evidence of the drug's mechanism of action and helps to interpret cellular phenotypes.
This guide explores robust experimental approaches to validate the binding of this compound to its putative glycoside hydrolase targets in cellular models and compares its potential profile with that of established inhibitors.
Comparative Analysis of Glycoside Hydrolase Inhibitors
To provide a benchmark for assessing this compound's potential efficacy and cellular activity, the following table summarizes quantitative data for well-established glycoside hydrolase inhibitors. Researchers aiming to characterize this compound should seek to generate similar datasets.
| Compound | Target Enzyme(s) | Cellular IC50 | Method of Target Engagement Confirmation | Reference Cell Line(s) |
| Acarbose | α-glucosidase, α-amylase | ~1-10 µM | Activity-based assays | Caco-2 |
| Castanospermine | α- and β-glucosidases | ~50-200 µM | Competitive Inhibition Assay | Various cancer cell lines |
| PUGNAc | O-GlcNAcase (OGA) | ~50 nM | Cellular Thermal Shift Assay (CETSA) | HEK293T |
| Miglitol | α-glucosidases | ~0.1-1 µM | Cellular activity assays | Caco-2 |
| This compound | Putative Glycoside Hydrolases | To be determined | To be determined | To be determined |
Table 1: Comparative data for established glycoside hydrolase inhibitors. The data presented for acarbose, castanospermine, PUGNAc, and miglitol are representative values from various studies and should be used as a general reference. The development of specific assays will be necessary to determine these values for this compound.
Key Experimental Protocols for Target Engagement
Confirming the interaction of this compound with its target protein inside a cell can be achieved through several robust methods. Below are detailed protocols for three widely accepted assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to monitor drug-target interactions in a cellular context without the need for compound modification.[1] The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment: Culture the selected cell line (e.g., HEK293T, or a disease-relevant cell line) to ~80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target glycoside hydrolase in the soluble fraction using standard protein detection methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active site of enzymes, allowing for their detection and quantification. A competitive ABPP experiment can be used to assess the binding of an inhibitor like this compound.
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with different concentrations of this compound or a vehicle control.
-
Cell Lysis: Lyse the cells to prepare a proteome lysate.
-
Probe Labeling: Add a broad-spectrum glycoside hydrolase activity-based probe (e.g., a fluorescently tagged cyclophellitol) to the lysates. The probe will bind to the active sites of glycoside hydrolases that are not occupied by this compound.
-
Analysis: Separate the proteins by SDS-PAGE. Visualize the labeled enzymes using in-gel fluorescence scanning. A decrease in the fluorescence signal for a specific glycoside hydrolase in the this compound-treated samples compared to the control indicates that this compound is binding to the active site and preventing probe labeling.
-
Target Identification (Optional): The labeled protein band can be excised and identified using mass spectrometry.
NanoBRET™ Target Engagement Assay
This is a quantitative method to measure compound binding to a specific protein target in living cells.[1] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe (tracer).
Experimental Protocol:
-
Cell Line Generation: Create a stable cell line expressing the target glycoside hydrolase fused to NanoLuc® luciferase.
-
Assay Preparation: Seed the cells in a multi-well plate. Add the fluorescent tracer that is known to bind to the target enzyme.
-
Compound Treatment: Add varying concentrations of this compound to the wells. If this compound binds to the target, it will displace the tracer.
-
BRET Measurement: Add the NanoLuc® substrate and measure the BRET signal using a plate reader.
-
Data Analysis: A decrease in the BRET signal with increasing concentrations of this compound indicates competitive binding to the target protein. The data can be used to determine the cellular IC50 for target engagement.
Visualizing Workflows and Pathways
To further clarify the experimental and biological contexts, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Proper Disposal of Erycibelline: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Erycibelline, a tropane alkaloid compound. Given the absence of a specific Safety Data Sheet (SDS) with definitive disposal instructions for this compound, a conservative approach is mandated. Therefore, this compound and any materials contaminated with it must be handled and disposed of as hazardous waste. This guide is intended to supplement, not replace, your institution's established safety protocols and all applicable local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
This compound Disposal Procedures
All this compound waste, including pure compound, solutions, and contaminated materials, must be collected and disposed of as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Use a designated, clearly labeled, and sealed container for all this compound waste. The container must be compatible with the chemical properties of this compound.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include the date when the waste was first added to the container.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure the container is kept closed except when adding waste.
-
-
Disposal Request:
-
Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department.
-
Provide the EHS department with all necessary information about the waste, including the chemical name and quantity.
-
-
Professional Disposal:
-
Your EHS department will arrange for the collection and disposal of the hazardous waste through a licensed and approved hazardous waste disposal contractor.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
-
Spill Management
In the event of an this compound spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the recommended PPE.
-
Contain the Spill:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills, use an absorbent material (e.g., chemical absorbent pads or vermiculite) to soak up the spill.
-
-
Clean the Area: Decontaminate the spill area with a suitable cleaning agent, and collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, providing details of the spill and the cleanup procedure.
Data Presentation
Due to the lack of specific quantitative data for this compound, the following table provides a general overview of hazardous waste characteristics as defined by the U.S. Environmental Protection Agency (EPA). It is recommended to treat this compound as a toxic waste.
| Characteristic | EPA Waste Code | Description | Relevance to this compound |
| Ignitability | D001 | Wastes that can create fires under certain conditions. | Unlikely, but should be confirmed if data becomes available. |
| Corrosivity | D002 | Wastes that are acidic or basic and can corrode metal. | Unlikely, but should be confirmed if data becomes available. |
| Reactivity | D003 | Wastes that are unstable and can cause explosions or toxic fumes. | Unlikely, but should be confirmed if data becomes available. |
| Toxicity | D004 - D043 | Wastes that are harmful or fatal when ingested or absorbed. | Assumed. As a tropane alkaloid, this compound should be handled as a toxic substance. |
Experimental Protocols
As this document focuses on disposal procedures, no experimental protocols are cited.
Mandatory Visualizations
The following diagrams illustrate the decision-making process for this compound disposal and the general workflow for handling chemical waste.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Step-by-step spill response plan for this compound.
Personal protective equipment for handling Erycibelline
Disclaimer: No specific Safety Data Sheet (SDS) for Erycibelline is currently available. Therefore, this substance must be handled as a potentially hazardous material with unknown toxicity. The following guidelines are based on standard laboratory best practices for handling uncharacterized chemical compounds.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize potential exposure. The following PPE is mandatory and should be selected based on the task-specific risk assessment.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes, aerosols, and airborne particles of the compound. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended. - Lab Coat: A fully buttoned lab coat, preferably chemical-resistant. - Clothing: Long pants and closed-toe shoes are required. | Prevents skin contact with the substance. Regular inspection of gloves for any signs of degradation is essential. |
| Respiratory Protection | All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used. | Minimizes the risk of inhalation, which can be a primary route of exposure for fine powders. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will ensure a safe operational workflow from preparation to disposal.
1. Pre-Handling Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that the safety shower and eyewash station are accessible and operational.
-
Assemble all necessary equipment and reagents before commencing work.
-
Prepare a designated waste container for this compound-contaminated materials.
2. Handling Procedures:
-
Conduct all weighing and solution preparation within a chemical fume hood to control the release of airborne particles.
-
Use the smallest feasible quantity of the substance for the experiment.[1]
-
Avoid working alone when handling substances with unknown toxicity.[1]
-
Keep containers of this compound tightly sealed when not in use.
3. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Carefully remove and dispose of PPE in the designated hazardous waste container.
-
Thoroughly wash hands and any exposed skin with soap and water after completing the work.[1]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all this compound-contaminated materials, including gloves, pipette tips, and empty containers, in a dedicated and clearly labeled hazardous waste container.[1]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the name "this compound" and any other known information.[1]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
In the absence of specific experimental protocols for this compound, it is imperative to conduct a thorough risk assessment before any new procedure. This assessment should consider the potential for exposure, reaction with other chemicals, and the generation of hazardous byproducts.
Visualized Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
